Cuban-1-ylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
cuban-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYTOJQOCOSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134078-23-2 | |
| Record name | (cuban-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cubane Imperative: From "Impossible" Molecule to High-Value Bioisostere
An In-Depth Technical Guide for Synthetic & Medicinal Chemists
Executive Summary
Cubane (
Part 1: Theoretical Underpinnings & The Paradox of Stability
To work with cubane, one must understand the forces trying to tear it apart. The molecule possesses perfect
1.1 The Strain Energy Crisis
Cubane holds a strain energy of approximately 166 kcal/mol .[3][4] In a standard tetrahedral carbon, the bond angle is
-
Hybridization: The carbon atoms cannot maintain pure
hybridization. To accommodate thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> angles, the C-C bonds increase in -character (approximating ), while the exocyclic C-H bonds compensate by increasing in -character ( ). -
Consequence: The high
-character of the C-H bonds renders them significantly more acidic ( ) than typical alkanes ( ), facilitating functionalization via metalation (e.g., C-H activation).
1.2 Kinetic Stability: The "Orbital Symmetry" Trap
Thermodynamically, cubane is a loaded spring waiting to explode into cyclooctatetraene or styrene. However, it is kinetically stable up to
-
Why? The decomposition pathways are forbidden by orbital symmetry . A concerted ring-opening would require a thermally forbidden
rearrangement. This high activation barrier allows cubane to survive standard synthetic conditions, including strong acids and bases.
Part 2: The 1964 Breakthrough (Eaton & Cole)
The original synthesis is a masterclass in using photochemical energy to overcome thermodynamic barriers.
2.1 The Mechanistic Logic
Eaton’s strategy relied on constructing a functionalized precursor that could "snap" into the cage structure upon excitation.
-
Diels-Alder Dimerization: 2-bromocyclopentadienone spontaneously dimerizes.[2][5] Crucially, it forms the endo-isomer due to secondary orbital overlap, which places the alkenes in proximity for the next step.
-
Photocyclization: Irradiation closes the cage, forming a bishomocubane.
-
The Favorskii Contraction: This is the "magic" step. The cage dione contains two
-bromoketone motifs. Treatment with base triggers a double Favorskii rearrangement, contracting the five-membered rings into the four-membered rings of the cubane skeleton.
Figure 1: The Eaton-Cole Mechanism.[3][2][4][5][6][7][8][9][10][11][12][13] The transformation relies on the Favorskii rearrangement to contract the rings.[5]
Part 3: Modern Scalable Protocol (The CSIRO Method)
The 1964 route is low-yielding and difficult to scale. For modern drug development, the optimized route developed by Tsanaktsidis et al. (CSIRO) is the industry standard. It avoids hazardous mercury lamps (in favor of flow chemistry or optimized batch reactors) and toxic solvents like
3.1 Comparative Metrics
| Metric | Eaton Method (1964) | Tsanaktsidis/CSIRO Method (2013) |
| Starting Material | 2-Cyclopentenone | Cyclopentanone ethylene ketal |
| Key Reagent | Dioxane/Ethyl Acetate | |
| Photochemistry | Dilute, low throughput | Concentrated, Flow/Pilot Scale |
| Overall Yield | ~12% | ~25-30% (Multigram/Kilogram scale) |
| Primary Output | Cubane diacid | Dimethyl 1,4-cubanedicarboxylate |
3.2 Detailed Protocol: Synthesis of Dimethyl 1,4-cubanedicarboxylate
Objective: Synthesis of the diester scaffold (the primary gateway for medicinal chemistry).
Step 1: Preparation of the Bis-Ketal Dimer
-
Reagents: Cyclopentanone ethylene ketal,
, Dioxane, NaOMe. -
Procedure:
-
Tribrominate cyclopentanone ethylene ketal in dioxane at 10-20°C.
-
Treat the tribromide with NaOMe in methanol. This induces dehydrobromination to the bromocyclopentadienone ketal, which spontaneously dimerizes.[5]
-
Critical Control Point: Temperature control is vital during bromination to prevent tar formation.
-
Step 2: Selective Hydrolysis
-
Reagents: Conc. HCl, THF.[2]
-
Logic: The dimer has two ketals.[2] One is on the "enone" bridge, the other on the saturated bridge. You must hydrolyze only the enone ketal to sensitize the molecule for photolysis.
-
Protocol: Stir the dimer in THF/HCl. The enone ketal hydrolyzes faster. Monitor via TLC.
Step 3: Photocyclization (The Cage Formation)
-
Setup: Pyrex immersion well with a 450W medium-pressure Hg lamp (or flow photoreactor).
-
Solvent: Benzene or Acetonitrile (degassed).
-
Action: Irradiate the endo-isomer. The intramolecular [2+2] cycloaddition closes the cage to form the bishomocubane dione ketal.
-
Observation: Reaction is complete when the UV absorption of the enone disappears.
Step 4: The Double Favorskii Contraction
-
Reagents: 25% NaOH (aq), reflux.
-
Mechanism:
-
Hydrolyze the remaining ketal to get the dibromo-dione .
-
Add NaOH and reflux vigorously. The hydroxide attacks the ketone, inducing ring contraction and expulsion of bromide. This happens twice.
-
-
Isolation: Acidify to precipitate Cubane-1,4-dicarboxylic acid.
-
Esterification: Reflux in MeOH with
to generate Dimethyl 1,4-cubanedicarboxylate .
Part 4: Cubane in Medicinal Chemistry (Bioisosterism)
Cubane is not just a spacer; it is a pharmacophore modulator.
4.1 Benzene vs. Cubane Bioisosterism
Replacing a phenyl ring with a cubane core ("cubane-for-benzene swap") often improves drug-like properties.[14][15]
| Property | Benzene Ring | Cubane Ring | Drug Dev Implication |
| Size (Diameter) | ~2.8 Å | ~2.7 Å | Near-perfect steric fit. |
| Exit Vectors | Planar ( | 3D Rigid ( | Cubane 1,4-substitution mimics para-phenyl but without |
| Lipophilicity | High | Moderate | Cubane analogs often have lower LogP, improving solubility. |
| Metabolism | Prone to oxidation (CYP450) | Resists oxidation | C-H bonds are stronger; no aromatic hydroxylation. |
4.2 Decision Framework for Cubane Incorporation
Figure 2: Strategic workflow for determining when to deploy cubane as a scaffold.
References
-
Eaton, P. E., & Cole, T. W. (1964).[2][16] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Tsanaktsidis, J., et al. (2013).[16] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[2][5][10][17] Organic Process Research & Development, 17(12), 1503–1509.[17] Link[2]
-
Chalmers, B. A., et al. (2016).[16] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[15][16] Angewandte Chemie International Edition, 55(11), 3580–3585. Link
-
Eaton, P. E. (1992).[7][15] Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition, 31(11), 1421–1436. Link
-
Chapman, N. B., Key, J. M., & Toyne, K. J. (1970). The preparation and properties of cage polycyclic systems. I. Pentacyclo[4.2.0.02,5.03,8.04,7]octane (cubane) and pentacyclo[4.3.0.02,5.03,8.04,7]nonane (homocubane). Journal of Organic Chemistry, 35(11), 3860–3867. Link
Sources
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- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Synthesis [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
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- 15. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. pubs.acs.org [pubs.acs.org]
The Cubic Pharmacophore: A Technical Guide to Cuban-1-ylmethanol
[1]
Executive Summary
Cuban-1-ylmethanol (CAS: 134078-23-2), also known as (cuban-1-yl)methanol or 1-(hydroxymethyl)cubane, represents a critical bridge between theoretical hydrocarbon physics and practical medicinal chemistry.[1][2] As a derivative of the platonic hydrocarbon cubane (
This guide details the physicochemical properties that make Cuban-1-ylmethanol a superior bioisostere for benzyl alcohol and phenyl rings, focusing on its role in "escaping flatland"—the transition from 2D aromatic scaffolds to 3D aliphatic cages to improve metabolic stability and solubility.[1]
Structural & Electronic Architecture
The utility of Cuban-1-ylmethanol is dictated by the physics of the cubane cage.[1] Unlike the
Hybridization and Bond Character
To accommodate the geometric constraints, the carbon atoms rehybridize.[1]
-
Cage C-C Bonds: These bonds possess higher
-character to accommodate the angles, resulting in "bent bonds" (banana bonds) with electron density lying outside the internuclear axis.[1] -
Exocyclic C-C/C-H Bonds: To compensate, the exocyclic bonds (connecting the cage to the hydroxymethyl group) exhibit significantly increased
-character (approaching rather than ).[1]
Implication: The C-H bonds on the cubane cage are more acidic (
Geometric Data
| Property | Value | Context |
| Formula | Mono-substituted derivative | |
| Molecular Weight | 134.18 g/mol | - |
| Cage Strain Energy | ~166 kcal/mol | Stored potential energy |
| C-C Bond Length (Cage) | 1.57 Å | Slightly longer than cyclobutane |
| Diagonal Distance | 2.72 Å | Critical: Matches Benzene (2.79 Å) |
| Density | ~1.29 g/cm³ | High density for a hydrocarbon |
Pharmacological Implications: The Bioisostere Argument[4][5][6]
The primary driver for Cuban-1-ylmethanol in drug development is its ability to mimic the spatial occupancy of a benzene ring while altering the electronic and metabolic profile.[1]
Metabolic Stability (The CYP450 Shield)
Aromatic rings (like in benzyl alcohol) are prone to oxidation by Cytochrome P450 enzymes, leading to rapid clearance.[1] The cubane cage lacks
Solubility and Lipophilicity
Cubane is a "fat" lipophilic spacer.[1][2][3] However, unlike the flat benzene ring which can stack (
Visualization: The Bioisosteric Swap
The following diagram illustrates the geometric validity of replacing a Benzyl group with a Cuban-1-yl group.
Figure 1: Comparison of Benzene vs. Cubane pharmacophores. The cubane cage fits the same hydrophobic pockets (diagonal distance match) but eliminates metabolic liabilities associated with aromaticity.[1]
Synthesis and Production
While modern methods (MacMillan et al., 2023) allow for direct functionalization, the most robust route for generating the alcohol specifically is the reduction of the carboxylic acid precursor.[1]
Synthesis Workflow
The synthesis typically proceeds from the 1,4-dicarboxycubane (Eaton's precursor) or the monocarboxylic acid.[1]
-
Reagent: Lithium Aluminum Hydride (
) or Borane-THF ( ).[1][2][3] -
Temperature:
to Room Temperature (Reflux is rarely needed and risks cage rearrangement).
Figure 2: Reduction pathway for the synthesis of Cuban-1-ylmethanol from its acid precursor.
Experimental Protocol: Reduction of Cubane Carboxylic Acid
Safety Warning:
Materials
Procedure
-
Setup: Flame-dry a 2-neck round bottom flask and cool under argon.
-
Solvation: Dissolve Cubane carboxylic acid in anhydrous THF (
concentration). -
Addition: Cool the solution to
in an ice bath. Add (pellets or solution) portion-wise over 15 minutes. Reasoning: Exothermic control prevents thermal spikes that could degrade the cage or cause solvent boil-over. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (ensure disappearance of acid spot).[1][2][3]
-
Quenching (Fieser Method):
-
Isolation: Filter the granular white precipitate (aluminum salts) through Celite. Dry the filtrate over
and concentrate in vacuo. -
Purification: Recrystallize from hexane/chloroform if necessary.
Advanced Reactivity: The "Cuneane" Trap
Researchers must be aware of the Ag(I) or Rh(I) catalyzed rearrangement .[1][2][3]
While Cuban-1-ylmethanol is stable to acids and bases, the presence of transition metals (often used in cross-coupling steps for drug synthesis) can catalyze the isomerization of the cubane cage into cuneane (a wedge-shaped isomer).[1]
-
Mechanism: Oxidative addition of the metal into the strained C-C bond.[1]
-
Prevention: Avoid unligated Rhodium or Silver salts.[1][2][3] Use Pd(0) catalysts with bulky ligands if further functionalizing the alcohol handle.[1][2][3]
Figure 3: The metal-catalyzed isomerization pathway.[1][2] This reaction destroys the cubic pharmacophore and must be avoided during synthesis.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][2] Cubane. Journal of the American Chemical Society.[1][2][3] Link[1][2][3]
-
Chalmers, B. A., et al. (2016).[1][2][3] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. Link[1][2][3]
-
Wiesenfeldt, M. P., et al. (2023).[1][2][6][3][7] General access to cubanes as benzene bioisosteres. Nature. Link
-
Tsanaktsidis, J. (2017).[1][2][3] Cubane: The Ultimate Bioisostere. Australian Journal of Chemistry.[1][2][3] Link[1][2][3]
-
PubChem Compound Summary. (2023). [4-(Hydroxymethyl)cuban-1-yl]methanol.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link(Note: Reference includes data relevant to hydroxymethyl derivatives).
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. [4-(Hydroxymethyl)cuban-1-yl]methanol | C10H12O2 | CID 369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cubane | C8H8 | CID 136090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis [ch.ic.ac.uk]
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- 7. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Cuban-1-ylmethanol: Nomenclature, Synthesis, and Bioisosteric Utility
Topic: Synonyms for Cuban-1-ylmethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Medicinal Chemists
Introduction: Beyond the Flatland
In the pursuit of novel therapeutics, the concept of "escaping flatland"—increasing the fraction of sp³-hybridized carbons (
This guide provides a definitive reference for the nomenclature, synthesis, and application of Cuban-1-ylmethanol, designed to support researchers in navigating the complexities of cage hydrocarbon chemistry.
Nomenclature and Synonyms
Precise nomenclature is essential when searching chemical databases or procuring reagents, particularly given the potential confusion with 1,4-disubstituted derivatives.
Primary Synonyms
The following table consolidates the accepted identifiers for the mono-substituted carbinol derivative of cubane.
| Naming Convention | Identifier / Name | Context |
| IUPAC Name | (Cuban-1-yl)methanol | Preferred systematic name. |
| Systematic (Cage) | Pentacyclo[4.2.0.0 | Full IUPAC cage nomenclature. |
| Common Name | Cubanemethanol | Widely used in literature. |
| Structural Name | 1-(Hydroxymethyl)cubane | Describes the functional group position. |
| CAS Registry Number | 134078-23-2 | Unique numerical identifier. |
| Catalog Identifiers | NSC 124081 | National Cancer Institute (NCI) ID. |
Nomenclature Logic (Graphviz Visualization)
The following diagram deconstructs the systematic naming conventions to clarify the relationship between the cubane core and the hydroxymethyl substituent.
Figure 1: Deconstruction of the systematic nomenclature for Cuban-1-ylmethanol.
Structural Utility: The Cubane Bioisostere
Why substitute a phenyl ring with a cubane cage? While geometrically similar, the electronic and physical differences are profound.
Geometric Mimicry vs. Electronic Difference
The distance across the cubane body (diagonal) is approximately 2.72 Å , which is remarkably close to the distance across a benzene ring (2.79 Å ). This allows the cubane unit to fit into binding pockets originally evolved for aromatic rings. However, the cubane scaffold is aliphatic (sp³), lacking the
Key Advantages:
-
Solubility: The lack of
-stacking capability and the 3D character disrupts crystal lattice energy and improves aqueous solubility. -
Metabolic Stability: Cubane C-H bonds are stronger and sterically distinct from phenyl C-H bonds, often blocking oxidative metabolism (e.g., P450 hydroxylation) that occurs on aromatic rings.
-
Exit Vectors: The bond angles on the cubane cage (
) define rigid exit vectors that differ from the angles of benzene, allowing for unique exploration of chemical space.
Synthesis Protocol: Reduction of Methyl Cubane-1-carboxylate
The synthesis of the mono-substituted alcohol is typically achieved via the reduction of Methyl cubane-1-carboxylate .[1] This precursor is derived from the partial decarboxylation of the more common cubane-1,4-dicarboxylic acid (Eaton's reagent).
Reaction Pathway
The transformation involves the selective reduction of the ester moiety to the primary alcohol using Lithium Borohydride (
Figure 2: Synthetic pathway for the reduction of the cubane ester to the alcohol.[2][3]
Detailed Experimental Protocol
Note: This protocol assumes the starting material, methyl cubane-1-carboxylate, is already in hand. Cubane derivatives are high-energy compounds; standard safety precautions for handling reactive intermediates apply.
Reagents:
-
Methyl cubane-1-carboxylate (1.0 equiv)
-
Lithium Borohydride (
), 2.0 M solution in THF (1.2 equiv) -
Tetrahydrofuran (THF), anhydrous[1]
-
Ammonium Chloride (
), saturated aqueous solution -
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), dissolve Methyl cubane-1-carboxylate (e.g., 3.70 g, 22.8 mmol) in anhydrous THF (approx. 2 mL per mmol). -
Addition: Cool the solution to 0°C using an ice bath. Add the
solution (13.7 mL, 27.38 mmol) dropwise over 10–15 minutes. Expert Insight: Slow addition controls the exotherm and prevents potential side reactions involving the strained cage. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 12 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS to ensure complete consumption of the ester.
-
Quench: Carefully quench the reaction by adding saturated aqueous
(50 mL) at 0°C. Caution: Hydrogen gas evolution will occur. -
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Isolation: Purify the crude residue via flash column chromatography (Gradient: 0 to 50% EtOAc in Heptane).
-
Result: Isolate Cuban-1-ylmethanol as a white solid (Typical Yield: 96%; m.p. 63-64°C).
Physical & Chemical Properties Data
The following data is critical for characterization and handling.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 134.18 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 63–64 °C | Consistent with high symmetry/purity.[3] |
| Solubility | Soluble in MeOH, DCM, DMSO | Higher aqueous solubility than benzyl alcohol. |
| Stability | Stable at RT | Avoid strong Lewis acids which may rearrange the cage. |
References
-
PubChem Compound Summary. (2025). (Cuban-1-yl)methanol (CID 276345). National Center for Biotechnology Information. [Link]
-
Chalmers, B. A., et al. (2016).[4] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580-3585.[4] [Link]
-
Houston, S. D., et al. (2019). General Access to Cubanes as Benzene Bioisosteres.[5][6][7] Organic Letters. (Protocol derived from Supporting Information regarding reduction of methyl cubane-1-carboxylate). [Link]
-
Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der 1990er Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Escaping Flatland: The Cubane Paradigm in Medicinal Chemistry
A Technical Guide to
Executive Summary
For decades, the benzene ring has been the scaffold of choice in drug discovery—a reliable, planar linker. However, its ubiquity comes with liabilities: poor solubility, metabolic susceptibility (epoxidation), and a "flat" topology that limits vector exploration.[1] Cubane (
This guide provides a technical roadmap for medicinal chemists to deploy cubane as a benzene replacement.[1][3] Unlike bicyclo[1.1.1]pentane (BCP), which mimics a para-phenyl spacer, cubane offers a unique volume-filling cubic geometry that maintains the ~2.7 Å substituent distance of benzene while dramatically altering electronic vectors and solubility profiles.[1]
Part 1: The Physicochemical Argument
Geometry and Vector Analysis
The primary driver for cubane adoption is the "Spherical vs. Planar" trade-off.[1][3] While benzene presents a 2D face, cubane is isometric.[1][2]
-
Distance Mimicry: The diagonal body distance of cubane (2.72 Å) is nearly identical to the para (
) distance of benzene (2.79 Å).[3] -
Vector Divergence: While para-benzene substituents exit parallel to the ring plane, 1,4-cubane substituents exit at 180° but from a bulky, hyper-hydrophobic core.[1] This bulk can occlude metabolic hotspots or fill hydrophobic pockets in the target protein.[1][3]
Data Comparison: Benzene vs. Cubane
The following table contrasts the core properties relevant to lead optimization.
| Property | Benzene ( | Cubane ( | Impact on Drug Design |
| Hybridization | Cubane increases | ||
| Bond Angles | 120° | 90° | High strain energy (~166 kcal/mol) in cubane, yet kinetically stable.[1] |
| Diagonal Dist. | 2.79 Å | 2.72 Å | Perfect geometric match for para-substitution.[1][3] |
| Lipophilicity | High ( | Higher ( | Cubane is more lipophilic but often yields more soluble drugs due to crystal lattice disruption.[1][3] |
| Metabolism | P450 prone (Epoxidation) | P450 Resistant | Cubane C-H bonds are stronger; resists aromatic hydroxylation.[1][3] |
| Electronic | No | Loss of |
Visualization: The Vector Shift
The diagram below illustrates the structural relationship and the "Escape from Flatland" concept.
Figure 1: Conceptual transition from planar benzene to cubic bioisosteres, highlighting the trade-off between
Part 2: Synthetic Access & Functionalization
Historically, the synthesis of cubane (Eaton, 1964) was a feat of academic prowess but impractical for medicinal chemistry.[1][2] Today, the challenge is not making the cage, but functionalizing it without triggering cage-opening valence isomerization.
The Challenge: Metal-Catalyzed Isomerization
Transition metals (Pd, Rh, Ag) used in standard cross-couplings often catalyze the rearrangement of cubane into cuneane or cyclooctatetraene , destroying the pharmacophore.
The Solution: MacMillan's Copper Protocol
Recent breakthroughs (Wiesenfeldt et al., 2023) utilize Copper (Cu) catalysis.[1][3] Copper undergoes slow oxidative addition but rapid reductive elimination, preventing the long-lived metal-carbon intermediates that trigger cage opening.[1][3]
Validated Building Blocks
-
1,4-Diesters: Commercially available.[1][5][6] Mimics para-benzene.
-
1,3- and 1,2-Diesters: Now accessible via photoredox decarboxylation, allowing mimicry of meta- and ortho-benzene.[1][4]
Part 3: Case Study – Cuba-Lumacaftor
To validate cubane as a tool for late-stage functionalization, researchers replaced the benzene ring of Lumacaftor (a cystic fibrosis drug) with a cubane core.[1][3]
Experimental Outcomes:
-
Solubility: The cubane analog showed significantly improved solubility across all pH levels compared to the benzene parent.[1][3] This confirms the hypothesis that 3D character disrupts crystal packing energy.[1][3]
-
Metabolic Stability: Intrinsic clearance (
) decreased from 11.96 L/min/ cells (Benzene) to 6.98 L/min/ cells (Cubane).[1][3][5][7] -
Potency Trade-off: A 10-fold loss in potency was observed.[1][3]
-
Root Cause:[1][2][3][8] The benzene ring in Lumacaftor engages in a specific
-cation or - interaction within the CFTR channel.[3] Cubane, lacking -electrons, could not replicate this specific binding energy.[1] -
Lesson: Cubane is an ideal isostere unless the aromatic ring is essential for specific
-mediated binding events.[1][3]
-
Part 4: Advanced Experimental Protocol
Protocol: C-N Cross-Coupling on a Cubane Core
Objective: Install an amine functionality on a cubane ester without cage degradation. This protocol utilizes a modified Chan-Lam coupling approach adapted for strained cages.[1][3]
Reagents:
Step-by-Step Workflow:
-
Preparation (The "Dry" Rule):
-
Activation:
-
Convert Cubane carboxylic acid to the redox-active ester (e.g., using N-hydroxyphthalimide/DIC) if using a decarboxylative radical pathway, OR use the iodocubane precursor for direct coupling.[1][3]
-
Note: For direct amidation of the ester, standard peptide coupling (HATU) works.[1][3] For C-N bond formation directly on the cage carbon (replacing the carbonyl), use the Curtius rearrangement or the MacMillan photoredox method.[3]
Below describes the Curtius Rearrangement path (Standard Industry Method for Cubane-Amine access):
-
-
Acyl Azide Formation:
-
Dissolve Cubane-1,4-dicarboxylic acid monomethyl ester (1 mmol) in acetone (5 mL).
-
Add
(1.2 equiv) and cool to 0°C. -
Dropwise add Ethyl chloroformate (1.2 equiv).[1][3] Stir 30 min.
-
Add
(1.5 equiv) in water.[1][3] Stir 1 hr. -
Safety Check: Azides are explosive.[1][3] Do not concentrate to dryness.[1][3][9] Extract with
.
-
-
Thermal Rearrangement (The Critical Step):
-
Trapping:
Synthetic Logic Diagram
Figure 2: Step-wise logic for converting Cubane-COOH to Cubane-Amine via Curtius Rearrangement, avoiding metal-catalyzed cage opening.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][6] Cubane. Journal of the American Chemical Society. [Link][3]
-
Wiesenfeldt, M. P., et al. (2023).[1][5] General access to cubanes as benzene bioisosteres.[1][2][3][4][5][10][11] Nature. [Link][1][3][11]
-
Reekie, T. A., et al. (2019).[1][9] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][3][9]
-
Chalmers, B. A., et al. (2016).[1] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1][2][3][8][10] Angewandte Chemie International Edition. [Link][1][3]
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. The Magic of Cubane! – All About Drugs [allfordrugs.com]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 9. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Selective Oxidation of Cuban-1-ylmethanol to Cubane-1-carboxaldehyde
Executive Summary
This application note details the protocol for the oxidation of cuban-1-ylmethanol (1 ) to cubane-1-carboxaldehyde (2 ). This transformation is a critical intermediate step in the synthesis of bioactive cubane derivatives, which serve as phenyl bioisosteres in modern drug design.
The cubane nucleus possesses immense strain energy (~166 kcal/mol). Consequently, standard harsh oxidation protocols (e.g., permanganate, chromic acid) pose a significant risk of cage fragmentation or over-oxidation to the carboxylic acid. This guide prioritizes the Swern Oxidation as the "Gold Standard" method due to its cryogenic operation and non-acidic conditions, ensuring the integrity of the cubane cage. A secondary protocol using Dess-Martin Periodinane (DMP) is provided for small-scale, rapid synthesis.
Strategic Analysis & Mechanistic Rationale
The Challenge of Cubane Chemistry
-
Strain Energy: The C-C-C bond angles in cubane are 90°, far from the ideal tetrahedral 109.5°.[1] Reagents that generate radical intermediates or strong Lewis acids can trigger ring-opening rearrangement to cuneane or cyclooctatetraene derivatives.
-
Volatility & Stability: Cubane derivatives are often volatile and sublime easily. While the aldehyde moiety adds polarity, the product (2 ) remains semi-volatile and prone to autoxidation to cubane-1-carboxylic acid upon air exposure.
Why Swern Oxidation?
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive chlorodimethylsulfonium salt.[2]
-
Temperature Control: The reaction proceeds at -78 °C, kinetically trapping the cubane cage and preventing thermodynamic rearrangement.
-
Base-Mediated Elimination: The final step uses Triethylamine (TEA) to deprotonate the alkoxysulfonium intermediate.[3] This soft base avoids the harsh acidic or basic conditions that might compromise the cage.
Experimental Protocol A: Swern Oxidation (Primary Method)[2]
Scale: 1.0 mmol (scalable to ~50 mmol) Time: ~2.5 Hours Yield: 85-92% (Typical)
Reagents & Equipment
| Reagent | Equiv. | Role | Safety Note |
| Cuban-1-ylmethanol | 1.0 | Substrate | Store at -20°C |
| Oxalyl Chloride | 1.5 | Activator | Toxic, releases CO/CO2 |
| DMSO | 3.0 | Oxidant | Dry, anhydrous |
| Triethylamine (TEA) | 5.0 | Base | Dry, distilled |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous, degassed |
Equipment:
-
Flame-dried 2-neck round-bottom flask (RBF).
-
Nitrogen/Argon inert gas line.
-
Low-temperature thermometer.
-
Acetone/Dry Ice bath (-78 °C).
Step-by-Step Methodology
Step 1: Activation of DMSO
-
Charge the flame-dried RBF with anhydrous DCM (5 mL/mmol substrate) under inert atmosphere.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add Oxalyl Chloride (1.5 equiv) dropwise via syringe.
-
Add DMSO (3.0 equiv) dropwise over 5 minutes.
-
Stir at -78 °C for 15 minutes.
Step 2: Substrate Addition
-
Dissolve Cuban-1-ylmethanol (1.0 equiv) in a minimum volume of anhydrous DCM.
-
Add the substrate solution dropwise to the activated DMSO mixture over 10 minutes, maintaining the internal temperature below -60 °C.
-
Stir at -78 °C for 45 minutes.
-
Checkpoint: The solution should remain clear to slightly cloudy. Darkening indicates decomposition.
-
Step 3: Elimination & Quench
-
Add Triethylamine (5.0 equiv) dropwise.
-
Critical: The reaction is exothermic. Add slowly to prevent a temperature spike.
-
-
Allow the reaction to stir at -78 °C for 10 minutes, then remove the cooling bath and allow it to warm to 0 °C over 30-45 minutes.
-
Visual: A thick white precipitate (TEA·HCl) will form.
-
Step 4: Workup
-
Quench the reaction with cold saturated NH₄Cl solution (equal volume to solvent).
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine organic layers and wash effectively with:
-
1% HCl (to remove excess TEA).
-
Water.[10]
-
Brine.
-
-
Dry over anhydrous Na₂SO₄ and filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap) at low temperature (< 25 °C) . Do not apply high vacuum for extended periods to avoid subliming the product.
Experimental Protocol B: Dess-Martin Periodinane (Alternative)
Rationale: Ideal for small-scale (<100 mg) or rapid screening where anhydrous conditions are difficult to maintain perfectly.
Methodology
-
Dissolve Cuban-1-ylmethanol (1.0 equiv) in wet DCM (water accelerates DMP mechanism).
-
Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0 °C.
-
Warm to Room Temperature (RT) and stir for 1-2 hours.
-
Quench: Add a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the biphasic mixture becomes clear (reduction of iodine byproducts).
-
Extract with DCM, dry, and concentrate.
Quality Control & Characterization
The product, Cubane-1-carboxaldehyde , is a white crystalline solid (or oil if slightly impure) that should be stored immediately.
| Analytical Method | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | δ 9.70 - 9.80 ppm (s, 1H) | Distinct aldehyde proton. |
| 1H NMR (CDCl3) | δ 4.20 - 4.40 ppm (m, cubane H) | Cage protons (shift from alcohol). |
| IR Spectroscopy | ~1720 cm⁻¹ | Strong C=O stretch. |
| TLC (Hex/EtOAc) | Higher Rf than alcohol | Aldehyde is less polar. |
Stability Warning: The aldehyde is prone to air-oxidation.
-
Storage: Store under Argon at -20 °C.
-
Purification: If necessary, rapid filtration through a short pad of silica gel is preferred over lengthy column chromatography.
Process Visualization
Reaction Mechanism (Swern)
The following diagram illustrates the pathway preserving the cubane cage.
Figure 1: Mechanistic pathway of the Swern oxidation applied to the cubane scaffold.
Experimental Workflow
Figure 2: Step-by-step operational workflow for the synthesis.[5]
References
-
Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Tsanaktsidis, J. (1997). Advances in the Chemistry of Cubane. Australian Journal of Chemistry, 50(11), 1043-1043. Link
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link
-
Dess, D. B., & Martin, J. C. (1983).[9] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[9] The Journal of Organic Chemistry, 48(22), 4155–4156.[9] Link
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis [ch.ic.ac.uk]
- 6. petrolpark.co.uk [petrolpark.co.uk]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Synthesis of Novel Cuban-1-yl Ethers via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Significance of the Cubane Scaffold in Medicinal Chemistry
The cubane moiety, a unique, synthetically challenging, and aesthetically captivating three-dimensional saturated hydrocarbon, has transitioned from a subject of theoretical interest to a promising scaffold in modern medicinal chemistry.[1] Its rigid, cage-like structure provides a precise and predictable spatial arrangement of substituents, making it an attractive bioisostere for phenyl rings and other aromatic systems.[2][3] The introduction of cubane motifs into drug candidates can lead to improved metabolic stability, enhanced membrane permeability, and novel intellectual property. A number of cubane derivatives have already demonstrated interesting biological activities, including anti-HIV and anti-tumor properties, while the cubane core itself is generally considered biologically innocuous.[4]
The synthesis of functionalized cubanes is therefore of paramount importance. Cuban-1-ylmethanol, a primary alcohol bearing the bulky cubyl group, serves as a key building block for introducing the cubane scaffold into a variety of molecular architectures. The formation of ether linkages from cuban-1-ylmethanol is a critical transformation for creating novel cubane-containing compounds with potential therapeutic applications. This application note provides a detailed guide to the synthesis of cuban-1-yl ethers, with a primary focus on the Williamson ether synthesis, a classic yet powerful method for ether formation. Recognizing the inherent challenges posed by the sterically demanding nature of the cubane nucleus, we also present the Mitsunobu reaction as a robust alternative.
Mechanistic Considerations: Navigating the Steric Hurdles of the Cubyl Group
The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The reaction involves the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group.
The primary challenge in applying the Williamson synthesis to cuban-1-ylmethanol lies in the significant steric bulk of the cubyl group. Although the reaction center is a primary alcohol, the sheer size of the cubane cage can hinder the approach of the alkoxide to the alkyl halide, potentially slowing down the desired SN2 reaction. Furthermore, if a secondary or tertiary alkyl halide is used as the electrophile, the strongly basic alkoxide can promote a competing elimination (E2) reaction, leading to the formation of an undesired alkene byproduct instead of the target ether.
To favor the SN2 pathway and achieve a successful synthesis of cuban-1-yl ethers, careful consideration of the reaction conditions is crucial. The key strategies to overcome these steric challenges include:
-
Choice of a Strong, Non-Nucleophilic Base: The use of a powerful base is essential to ensure the complete and rapid deprotonation of the sterically hindered cuban-1-ylmethanol. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices as they are strong, non-nucleophilic bases that generate the alkoxide and hydrogen gas, a byproduct that can be easily removed.[7][8]
-
Selection of an Appropriate Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are ideal for Williamson ether synthesis.[9] These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.
-
Utilization of a Primary Alkyl Halide: To minimize the competing E2 elimination reaction, it is imperative to use a primary alkyl halide as the electrophile.[10][11]
Experimental Protocols
Part 1: Synthesis of the Starting Material: Cuban-1-ylmethanol
Cuban-1-ylmethanol can be readily prepared from commercially available cubane-1-carboxylic acid via reduction with a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[5][7]
Reaction Scheme:
Materials:
-
Cubane-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Carboxylic Acid: Dissolve cubane-1-carboxylic acid (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium sulfate solution, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude cuban-1-ylmethanol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Part 2: Williamson Ether Synthesis of Cuban-1-yl Ethers
This protocol describes a general procedure for the synthesis of cuban-1-yl ethers using sodium hydride as the base and a primary alkyl halide as the electrophile.
Reaction Scheme:
Materials:
-
Cuban-1-ylmethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Primary alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Syringe and needles
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Alcohol: Dissolve cuban-1-ylmethanol (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude cuban-1-yl ether can be purified by flash column chromatography on silica gel.[12][13]
Table 1: Representative Reaction Parameters for Williamson Ether Synthesis of Cuban-1-yl Ethers
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Iodomethane | NaH | THF | 0 to RT | 12 | (Methoxymethyl)cubane |
| Benzyl bromide | NaH | DMF | 0 to RT | 12 | (Benzyloxymethyl)cubane |
| Ethyl iodide | KH | THF | 0 to RT | 16 | (Ethoxymethyl)cubane |
Alternative Protocol: Mitsunobu Reaction for Sterically Challenging Etherifications
For cases where the Williamson ether synthesis provides low yields due to steric hindrance or competing elimination, the Mitsunobu reaction offers a powerful and reliable alternative.[1] This reaction proceeds via a different mechanism, involving the in-situ activation of the alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Reaction Scheme:
Materials:
-
Cuban-1-ylmethanol
-
An alcohol or phenol (the "R-OH" component)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of cuban-1-ylmethanol (1 equivalent), the desired alcohol or phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is often contaminated with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification can be achieved by flash column chromatography on silica gel.
Data Presentation and Visualization
Workflow for Williamson Ether Synthesis of Cuban-1-yl Ethers
Caption: Workflow of the Williamson ether synthesis for cuban-1-yl ethers.
Logical Relationship for Substrate Selection in Williamson Ether Synthesis
Caption: Decision guide for selecting the alkyl halide in the Williamson synthesis.
Conclusion
The synthesis of cuban-1-yl ethers represents an important step towards the development of novel, three-dimensional molecular architectures for applications in drug discovery and materials science. While the steric bulk of the cubane core presents a challenge, the judicious application of the Williamson ether synthesis, employing strong bases and polar aprotic solvents, can provide a viable route to these valuable compounds. In cases where steric hindrance proves to be a significant obstacle, the Mitsunobu reaction serves as a powerful and effective alternative. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the successful synthesis and exploration of this exciting class of molecules.
References
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Chemistry–An Asian Journal, 2(11), 1340-1355.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
- Williams, D. R., & Fromhold, M. G. (1997). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 74, 134.
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. John Wiley & Sons.
- Blaskovich, M. A. (Ed.). (2010). Handbook of Synthetic Organic Chemistry. Elsevier.
- Greene, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Larock, R. C. (1999).
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Wipf, P. (2004). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
- Barabanschikov, A. et al. (2023). General Access to Cubanes as Benzene Bioisosteres.
-
Application of cubane derivatives. (n.d.). Retrieved from [Link]
- Fischer, C. et al. (2023). Cubanes in medicinal chemistry.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chromtech.com [chromtech.com]
- 11. Purification [chem.rochester.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in Cuban-1-ylmethanol
Introduction: Navigating the Unique Steric Landscape of the Cubane Cage
Cuban-1-ylmethanol presents a unique synthetic challenge due to the profound steric hindrance imposed by the rigid, three-dimensional cubane cage. This compact, polycyclic hydrocarbon framework effectively shields the primary hydroxyl group, rendering it significantly less reactive than typical primary alcohols. Consequently, standard protocols for the protection of hydroxyl groups often require significant modification to achieve efficient conversion. This guide provides a detailed exploration of robust protecting group strategies tailored to the specific steric and electronic environment of cuban-1-ylmethanol, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.
The selection of an appropriate protecting group is paramount for the successful multi-step synthesis of cubane-containing molecules. An ideal protecting group for cuban-1-ylmethanol must not only be installable in high yield despite the steric congestion but also be stable to a range of reaction conditions and readily cleavable with high selectivity.[1] This document will detail the application of silyl ethers, benzyl-type ethers, and sterically demanding esters as effective protecting groups for this unique alcohol.
Silyl Ether Protecting Groups: A Versatile and Tunable Strategy
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, tunable stability, and mild deprotection conditions.[2][3] For a sterically hindered substrate like cuban-1-ylmethanol, the choice of the silylating agent is critical. Less bulky silyl groups like trimethylsilyl (TMS) may be introduced more readily but offer limited stability, while bulkier groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) provide greater robustness at the cost of more forcing installation conditions.[4]
Rationale for Silyl Ether Selection
The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom.[5] For cuban-1-ylmethanol, the steric bulk of the cubane cage necessitates a highly reactive silylating agent and an effective base to facilitate the reaction. The Corey protocol, utilizing a silyl chloride with imidazole in a polar aprotic solvent like DMF, is a reliable starting point.[6] For particularly stubborn reactions involving bulkier silyl groups, the use of a silyl triflate (e.g., TBS-OTf or TIPS-OTf) with a non-nucleophilic hindered base like 2,6-lutidine is recommended, as triflates are much better leaving groups than chloride.[7]
Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which cleaves the strong silicon-oxygen bond to form an even stronger silicon-fluoride bond.[8][9]
Experimental Protocols
Protocol 1: tert-Butyldimethylsilyl (TBS) Protection
-
To a solution of cuban-1-ylmethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the TBS-protected cuban-1-ylmethanol.
Protocol 2: Triisopropylsilyl (TIPS) Protection (for enhanced stability)
-
Dissolve cuban-1-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).
-
Add 2,6-lutidine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Deprotection of Silyl Ethers
-
Dissolve the silyl-protected cuban-1-ylmethanol (1.0 eq) in tetrahydrofuran (THF, 0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude alcohol by silica gel chromatography.
Caption: Silyl Ether Protection/Deprotection Workflow.
Ether Protecting Groups: Robust and Orthogonal Options
Ether protecting groups, such as benzyl (Bn) and p-methoxybenzyl (PMB), offer high stability across a wide range of chemical conditions, including strongly basic and organometallic reagents.[10] Their installation on a hindered substrate like cuban-1-ylmethanol typically requires a Williamson ether synthesis, where the corresponding alkoxide is generated and reacted with a benzyl halide.[11]
Causality Behind Experimental Choices
The formation of the cuban-1-ylmethoxide anion using a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for initiating the SN2 reaction with the benzyl halide. Due to the steric hindrance, this reaction may be slow and require elevated temperatures. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction through the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).
The primary advantage of the PMB group over the Bn group is its susceptibility to oxidative cleavage under mild conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[12][13] This provides an orthogonal deprotection strategy to the hydrogenolysis required for Bn ethers.[14]
Experimental Protocols
Protocol 4: Benzyl (Bn) Ether Protection
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.5 M) in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of cuban-1-ylmethanol (1.0 eq) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add benzyl bromide (1.2 eq) and a catalytic amount of TBAI (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 5: p-Methoxybenzyl (PMB) Ether Protection
-
Follow the procedure for benzyl ether protection (Protocol 4), substituting p-methoxybenzyl chloride (PMB-Cl) for benzyl bromide.
Protocol 6: Deprotection of Benzyl Ether (Hydrogenolysis)
-
Dissolve the benzyl-protected cuban-1-ylmethanol (1.0 eq) in methanol or ethyl acetate.
-
Add palladium on carbon (10 wt%, 0.1 eq).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected alcohol.
Protocol 7: Deprotection of PMB Ether (Oxidative Cleavage)
-
Dissolve the PMB-protected cuban-1-ylmethanol (1.0 eq) in a mixture of dichloromethane and water (10:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq).
-
Stir the reaction at room temperature. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove insoluble byproducts.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by silica gel chromatography.
Caption: Benzyl and PMB Ether Protection/Deprotection.
Ester Protecting Groups: The Pivaloyl (Piv) Group for Hindered Systems
Ester protecting groups are a cost-effective option, and for sterically hindered alcohols, the bulky pivaloyl (Piv) group is particularly suitable.[15] The tert-butyl group of the pivaloate ester provides significant steric shielding, rendering the ester highly resistant to hydrolysis under moderately basic conditions that would cleave less hindered esters like acetates or benzoates.[16]
Rationale for Pivaloyl Group Selection
The pivaloyl group is introduced by reacting the alcohol with pivaloyl chloride in the presence of a base like pyridine, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the acylation.[15] The steric hindrance of both the cubane substrate and the pivaloyl chloride may necessitate elevated temperatures and longer reaction times.
Deprotection of the robust pivaloate ester typically requires more forcing conditions, such as saponification with a strong base (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage with a powerful hydride reagent like lithium aluminum hydride (LiAlH4).[17]
Experimental Protocols
Protocol 8: Pivaloyl (Piv) Ester Protection
-
Dissolve cuban-1-ylmethanol (1.0 eq) in anhydrous pyridine (0.5 M) under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C.
-
Slowly add pivaloyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC.
-
Once complete, cool the reaction mixture and pour it into ice-cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 9: Deprotection of Pivaloyl Ester (Reductive Cleavage)
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the pivaloyl-protected cuban-1-ylmethanol (1.0 eq) in anhydrous THF.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the deprotected alcohol, which can be further purified if necessary.
Caption: Pivaloyl Ester Protection/Deprotection Workflow.
Summary and Data Presentation
The choice of protecting group for cuban-1-ylmethanol depends on the planned synthetic route and the required stability. The following table summarizes the key features of the discussed strategies.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile | Key Advantages/Disadvantages |
| TBS | TBS-Cl, Imidazole, DMF | TBAF, THF | Stable to most bases, mild acids, organometallics. Labile to strong acids and fluoride. | Adv: Good balance of stability and ease of removal. Disadv: May require forcing conditions for installation. |
| TIPS | TIPS-OTf, 2,6-Lutidine, DCM | TBAF, THF or HF-Pyridine | More stable than TBS to acidic conditions. | Adv: Very robust for multi-step synthesis. Disadv: Difficult to install on hindered substrates. |
| Bn | NaH, BnBr, THF, reflux | H₂, Pd/C | Very stable to acidic and basic conditions, most redox reagents. | Adv: High stability. Disadv: Deprotection incompatible with reducible groups (alkenes, alkynes). |
| PMB | NaH, PMB-Cl, THF, reflux | DDQ or CAN | Similar to Bn, but labile to strong oxidants and stronger acids. | Adv: Orthogonal deprotection via oxidation. Disadv: Sensitive to oxidative conditions. |
| Piv | Piv-Cl, Pyridine, DMAP | LiAlH₄ or strong base (e.g., KOH, reflux) | Stable to mild/moderate acid and base, many redox reagents. | Adv: Robust and cost-effective. Disadv: Requires harsh deprotection conditions. |
Conclusion
The successful chemical manipulation of cuban-1-ylmethanol is highly dependent on the strategic implementation of protecting groups that can overcome the steric demands of the cubane core. Silyl ethers, particularly TBS and TIPS, offer a tunable and versatile approach with mild deprotection options. Benzyl and PMB ethers provide robust protection with orthogonal cleavage pathways, which is invaluable in complex syntheses. The pivaloyl group serves as a durable and economical choice when harsh deprotection conditions are tolerable in the synthetic scheme. The protocols and strategic considerations outlined in this guide provide a comprehensive framework for researchers to confidently select and apply the most suitable protecting group for their specific synthetic objectives involving cuban-1-ylmethanol.
References
- (No specific source used)
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Silyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Chakraborty, T. K., Thippeswamy, D., Suresh, V. R., & Jayaprakash, S. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 44(42), 7865-7869.
-
SlideShare. (2016, May 11). Protection of OH group of alcohol. Retrieved from [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]
-
Biswas, T. (2022, January 30). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Pines, H., Schmerling, L., & Ipatieff, V. N. (1940). Isomerization Accompanying Alkylation. III. The Alkylation of Benzene with Neopentyl Chloride and Neopentyl Alcohol. Journal of the American Chemical Society, 62(11), 2901–2904.
- (No specific source used)
- (No specific source used)
-
National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
- (No specific source used)
- (No specific source used)
- Majumder, U., Gupta, A. K., & De, A. (2001). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 66(5), 1673–1675.
- Rai, A. N., & Basu, A. (2004). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 45(29), 5637-5639.
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Application Note: Strategic Incorporation of Cuban-1-ylmethanol into Pharmaceutical Scaffolds
Executive Summary: Escaping Flatland
In modern drug discovery, the saturation of chemical space with planar, aromatic-heavy scaffolds has led to a bottleneck in physicochemical optimization.[1] "Escaping flatland"—increasing the fraction of sp3 hybridized carbons (
This guide focuses on Cuban-1-ylmethanol , a high-value building block that serves as a robust bioisostere for benzyl alcohol and related phenyl-alkyl moieties.[1] Unlike flexible alkyl chains, the cubane core (
Physicochemical Rationale & Bioisosterism[1][2][3][4]
The cubane scaffold is not merely a "spacer"; it is a functional pharmacophore modulator.[1] When replacing a phenyl ring with a cubane core, three critical parameters change:
-
Geometry: The diagonal distance across the cubane body (~2.72 Å) is nearly identical to the distance across a benzene ring (~2.79 Å), allowing it to fit into similar binding pockets.[1][2]
-
Electronic Character: The C-H bonds in cubane possess high s-character (similar to alkenes/arenes), making them more acidic than typical alkanes but less prone to typical CYP450 aromatic hydroxylation.[1]
-
Solubility: The 3D bulk disrupts
- stacking interactions common in crystalline aromatic drugs, often dramatically improving aqueous solubility.[1]
Table 1: Comparative Properties of Linker Scaffolds
| Property | Benzene (Phenyl) | Cyclobutane | Cubane (1,4-subst.)[1] |
| Dimensionality | 2D (Planar) | 2D/3D (Puckered) | 3D (Rigid Cube) |
| Exit Vector Angle | 180° (para) | Variable (Flexible) | 180° (Rigid) |
| Diagonal Distance | ~2.79 Å | ~2.10 Å | ~2.72 Å |
| Metabolic Liability | Epoxidation/Hydroxylation | Ring Opening/Oxidation | Generally Stable* |
| Lipophilicity ( | Baseline | Lower | Lower (-0.5 to -1.0 vs Phenyl) |
*Note: Cubane is kinetically stable despite high strain energy (~166 kcal/mol), but can undergo rearrangement in the presence of specific soft metals (e.g., Rh(I), Ag(I)).
Decision Matrix: When to Deploy Cubane
Use the following logic flow to determine if Cuban-1-ylmethanol is the correct tool for your lead optimization campaign.
Figure 1: Strategic decision tree for incorporating cubane bioisosteres during Lead Optimization.
Synthetic Workflows
Cuban-1-ylmethanol contains a primary alcohol handle.[1] The strain of the cubane cage requires specific attention to avoid ring-opening or rearrangement, particularly avoiding strong Lewis acids or transition metals known to catalyze valence isomerization (e.g., Rh, Ag, Pd under certain conditions). However, standard nucleophilic and oxidative transformations are highly efficient.[1]
Workflow Diagram
Figure 2: Divergent synthetic utility of Cuban-1-ylmethanol.[1] The alcohol serves as a pivot point for lipophilic ethers or oxidative extension to amines.[1]
Detailed Experimental Protocols
Protocol A: Controlled Oxidation to Cubanecarbaldehyde
Target: Creating a handle for reductive amination.[1]
Context: The aldehyde is a versatile intermediate.[1] While Jones reagent was used historically, it generates acidic waste and chromium byproducts.[1] Dess-Martin Periodinane (DMP) is the preferred method for pharmaceutical applications due to mild conditions and ease of workup, preserving the cage integrity.[1]
Materials:
-
Cuban-1-ylmethanol (1.0 equiv)[1]
-
Dess-Martin Periodinane (1.2 equiv)[1]
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO3 and Na2S2O3[1]
Step-by-Step:
-
Dissolution: Dissolve Cuban-1-ylmethanol in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Nitrogen/Argon.
-
Addition: Cool the solution to 0°C. Add DMP (1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours.
-
QC Check: Monitor by TLC (stain with KMnO4; cubanes do not UV absorb strongly unless functionalized).[1] The alcohol spot should disappear.
-
-
Quench: Dilute with Et2O. Add a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
Isolation: Separate layers. Extract aqueous layer with Et2O (2x).[1] Dry combined organics over MgSO4, filter, and concentrate carefully (cubanecarbaldehyde is volatile; do not apply high vacuum for extended periods).
-
Storage: Use immediately for reductive amination or store at -20°C under inert atmosphere.
Protocol B: Mitsunobu Coupling (Ether Synthesis)
Target: Installing the cubane as a lipophilic spacer.[1]
Context: Direct alkylation (Williamson) can be harsh.[1] The Mitsunobu reaction allows for the coupling of Cuban-1-ylmethanol with phenols or acidic heterocycles under neutral conditions.[1]
Materials:
-
Cuban-1-ylmethanol (1.0 equiv)[1]
-
Phenol/Nucleophile (1.0–1.2 equiv)[1]
-
Triphenylphosphine (PPh3) (1.2 equiv)[1]
-
DIAD or DEAD (1.2 equiv)[1]
-
THF, anhydrous
Step-by-Step:
-
Setup: Combine Cuban-1-ylmethanol, the phenol partner, and PPh3 in anhydrous THF (0.2 M) under inert atmosphere. Cool to 0°C.[1]
-
Activation: Add DIAD dropwise via syringe. The solution will turn yellow.[1]
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–16 h).
-
Workup: Concentrate the reaction mixture. Triturate with cold Et2O/Hexanes to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1]
-
Purification: Purify the filtrate via flash column chromatography on silica gel.
-
Note: Cubane derivatives are often less polar than their phenyl analogs.[1] Adjust gradient accordingly.
-
Safety & Stability Considerations
-
Energetic Nature: Cubane has a strain energy of ~166 kcal/mol.[1] While Cuban-1-ylmethanol is not explosive under standard lab conditions, it is an energetic material.[1]
-
Rule: Avoid heating >150°C neat.
-
Rule: DSC (Differential Scanning Calorimetry) is recommended before scaling >5g.[1]
-
-
Metal Sensitivity: Avoid catalytic usage of Rh(I), Ag(I), or Pd(II) at high temperatures, as these can catalyze the rearrangement of cubane to cuneane or cyclooctatetraene (COT).
-
Mitigation: For cross-couplings, modern Copper-photoredox methods (MacMillan protocols) are preferred over traditional Pd-catalysis.[1]
-
References
-
Chalmers, B. A., et al. (2016).[1] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1][2][3] Angewandte Chemie International Edition, 55(11), 3580–3585. [Link][1]
-
Reekie, T. A., et al. (2019).[1][3][4] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095.[4] [Link][1]
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
-
Wiesenfeldt, M. P., et al. (2023).[1][5][6] General access to cubanes as benzene bioisosteres.[1][5][7][2][3] Nature, 618, 513–518. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 3. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]
- 4. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 7. researchgate.net [researchgate.net]
scale-up synthesis of Cuban-1-ylmethanol and its derivatives
Application Note: Scalable Synthesis of Cuban-1-ylmethanol & Derivatives
Executive Summary
Cubane (
This Application Note provides a validated, scalable workflow for synthesizing Cuban-1-ylmethanol , the primary "handle" for incorporating the cubane motif. We reject the historical, hazardous Eaton (1964) route in favor of the optimized CSIRO Process (Tsanaktsidis et al.) , which is viable for multi-gram to kilogram production.
Strategic Route Analysis
The synthesis is divided into two phases: Core Construction (building the cage) and Desymmetrization (converting the symmetric 1,4-diester to the mono-alcohol).
| Feature | Historical Route (Eaton 1964) | Recommended Route (CSIRO/Tsanaktsidis) |
| Starting Material | 2-Cyclopentenone | Cyclopentanone ethylene ketal |
| Key Intermediate | 2-Bromocyclopentadienone | Cyclopentadienone ketal |
| Photochemistry | Batch (Low efficiency) | Flow Photochemistry (High throughput) |
| Safety Profile | High (Explosive intermediates) | Moderate (Controlled intermediates) |
| Scalability | < 1 gram | > 100 grams / Pilot Scale |
Process Logic Diagram
Figure 1: Strategic workflow for the conversion of cyclopentanone ketal to cuban-1-ylmethanol.
Protocol 1: The Core Synthesis (Scale-Up)
Target: Dimethyl 1,4-cubanedicarboxylate (The "Universal Precursor") Scale: 10–50g batch equivalent.
Step A: Synthesis of the endo-Dione Ketal
The synthesis begins with the protection of cyclopentanone, followed by tribromination and dehydrobromination to generate the reactive cyclopentadienone ketal intermediate, which spontaneously dimerizes.[1]
-
Reagents: Cyclopentanone ethylene ketal,
, NaOMe, MeOH. -
Key Insight: The dimerization is exclusively endo-selective due to secondary orbital interactions, which is stereochemically required for the subsequent cage closure.
-
Procedure:
-
Brominate cyclopentanone ethylene ketal (1 equiv) with
(3 equiv) in dioxane/ether at 0°C. -
Treat the tribromide with 25% NaOMe/MeOH at -10°C to effect double dehydrobromination.
-
The resulting cyclopentadienone ketal dimerizes in situ.
-
Purification: Recrystallize from EtOAc.
-
Checkpoint: Product must be a white solid. Yellowing indicates oxidation/impurity.
-
Step B: Photochemical Cage Closure (The "Bottleneck")
This step builds the C-C bonds that close the cube.
-
Reagents: endo-Dione (from Step A), Methanol,
(cat). -
Equipment: Medium-pressure Hg lamp (450W) or 300-350 nm LED Flow Reactor.
-
Safety Critical: This reaction is highly exothermic. Efficient cooling (Pyrex filter) is mandatory to prevent polymerization.
-
Protocol (Flow Optimization):
-
Dissolve endo-dione in acidic MeOH (0.05 M).
-
Pump through a fluorinated ethylene propylene (FEP) tubing reactor wrapped around the light source.
-
Residence time: ~10-30 mins depending on flux.
-
Why Flow? Flow chemistry prevents over-irradiation and minimizes the accumulation of the "ladder" polymer by-product common in batch reactors.
-
Step C: Favorskii Rearrangement to the Cubane Core
The "magic" step that contracts the five-membered rings into the cubane square geometry.
-
Reagents: 25% NaOH (aq), reflux.
-
Procedure:
-
Heat the caged diketone in 25% NaOH at reflux for 4 hours.
-
Acidify with conc. HCl to pH 1.
-
Isolate the insoluble Cubane-1,4-dicarboxylic acid .
-
Esterification: Reflux the diacid in MeOH with catalytic
overnight. -
Yield: ~25-30% overall from ketal.
-
Validation:
NMR ( ): 4.24 (s, 6H, Cage-H), 3.70 (s, 6H, ).
-
Protocol 2: Desymmetrization & Functionalization
Target: Cuban-1-ylmethanol Challenge: Converting a symmetric 1,4-diester into a mono-functionalized alcohol.
Step A: Partial Hydrolysis (Desymmetrization)
We must break the symmetry to differentiate the C1 and C4 positions.
-
Reagents: Dimethyl 1,4-cubanedicarboxylate, NaOH (0.9 equiv), MeOH/THF.
-
Protocol:
-
Dissolve diester in THF:MeOH (2:1).
-
Add NaOH (0.9 equiv—strictly controlled) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Workup: Remove solvent. Extract unreacted diester with
(recycle this). Acidify the aqueous layer to pH 2 and extract the Mono-acid Mono-ester (4-(methoxycarbonyl)cubane-1-carboxylic acid). -
Yield: ~65-75% (based on recovered starting material).
-
Step B: Barton Decarboxylation (The "Mono" Conversion)
To get the "1-yl" product (mono-substituted), we must excise one carboxyl group completely, replacing it with Hydrogen.
-
Reagents: Mono-acid (from Step A),
, N-hydroxypyridine-2-thione (Barton salt), -BuSH (tert-butyl mercaptan) or (if tin is permitted), AIBN, Light/Heat. -
Note: While tin hydrides are standard, modern protocols often prefer t-butyl mercaptan as the H-donor to avoid heavy metal contamination.
-
Protocol:
-
Convert Mono-acid to Acid Chloride using
(reflux, 2h). Remove excess . -
Dissolve Acid Chloride in anhydrous Toluene.
-
Add N-hydroxypyridine-2-thione (1.1 equiv) and
(cat). Stir to form the Barton Ester (yellow/sensitive). -
Radical Initiation: Add H-donor (
-BuSH, 3 equiv) and AIBN (cat). Irradiate with a tungsten lamp or heat to reflux. -
Observation: Evolution of
gas. Color change from yellow to colorless. -
Product: Methyl cubanecarboxylate .
-
Step C: Reduction to Cuban-1-ylmethanol
-
Reagents:
(Lithium Aluminum Hydride), THF. -
Protocol:
-
Suspend
(1.5 equiv) in dry THF at 0°C under . -
Add Methyl cubanecarboxylate (dissolved in THF) dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). -
Filter granular precipitate. Evaporate solvent.
-
Purification: Sublimation or Column Chromatography (Hexane/EtOAc).
-
Quality Control & Data Specifications
| Compound | Appearance | Melting Point | Key NMR Signal ( |
| Dimethyl 1,4-cubanedicarboxylate | White Crystals | 161–164 °C | |
| Methyl cubanecarboxylate | Colorless Oil/Solid | 32–34 °C | |
| Cuban-1-ylmethanol | White Solid | 59–63 °C |
Desymmetrization Logic Diagram
Figure 2: Reaction mechanism for the desymmetrization and reduction sequence.[3]
Safety & Hazard Analysis
-
Cubane Energy: The cubane cage has a strain energy of ~161 kcal/mol.[2] While kinetically stable up to ~200°C, precursors (especially nitro-cubanes, though not used here) can be explosive.
-
UV Radiation: The cage closure requires high-intensity UV. Use proper shielding and eye protection.
-
Barton Decarboxylation: This reaction generates gas (
) rapidly. Ensure adequate venting. If using tin reagents, handle in a fume hood due to neurotoxicity. -
Peroxides: Old protocols using
-butyl peresters for decarboxylation are deprecated due to explosion risk on scale-up. Stick to the Barton or Iododecarboxylation methods.
References
-
Tsanaktsidis, J. et al. (2013). "Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate." Organic Process Research & Development. Link[2]
-
Collin, D. E. et al. (2021).[3] "Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry." Synthesis. Link
-
Eaton, P. E. & Cole, T. W. (1964).[2] "Cubane."[1][2][3][4][5] Journal of the American Chemical Society.[6] Link
-
Barton, D. H. R. et al. (1983). "The invention of new radical chain reactions. Part VIII. Radical decarboxylation of acids." Tetrahedron. Link
-
Chalmers, B. A. et al. (2016). "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. cuban-1-ylmethanol 97% | CAS: 134078-23-2 | AChemBlock [achemblock.com]
- 5. Synthesis [ch.ic.ac.uk]
- 6. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Polar Cubane Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar cubane derivatives. The unique structural and electronic properties of the cubane cage, while offering exciting opportunities in medicinal chemistry and materials science, present distinct challenges during purification.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your target compounds.
The Cubane Conundrum: Why is Purification so Challenging?
The purification of polar cubane derivatives is often non-trivial due to a combination of factors stemming from the inherent nature of the cubane core and the appended polar functionalities. The rigid, three-dimensional structure of cubane imparts unusual physicochemical properties.[2] While the cubane cage itself is kinetically stable, the introduction of polar groups can lead to compounds with high melting points, unique solubility profiles, and sometimes unexpected reactivity on common purification media.[3][4]
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the purification of polar cubane derivatives.
Q1: My polar cubane derivative is only soluble in highly polar aprotic solvents like DMSO or DMF. How can I purify it using chromatography?
A1: This is a common challenge. High boiling point polar aprotic solvents are difficult to remove and interfere with many chromatographic techniques. Here are a few strategies:
-
Solid-Phase Extraction (SPE): Consider using SPE as a preliminary clean-up step. You may be able to find a cartridge that retains your compound of interest while allowing some impurities to be washed away.
-
Specialized Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6][7][8][9]
-
Precipitation/Anti-solvent Crystallization: If your compound is soluble in a solvent like DMSO, you can sometimes induce precipitation or crystallization by adding an anti-solvent in which your compound is insoluble.[10]
Q2: I am observing significant streaking and poor separation of my polar cubane derivative on a silica gel column. What could be the cause and how can I fix it?
A2: Streaking on silica gel with polar compounds, especially basic ones, is a frequent issue.[11] This can be due to strong interactions with the acidic silanol groups on the silica surface.
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, or use commercially available deactivated silica.[12]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or Florisil.[13]
-
Mobile Phase Modifiers: Adding a small amount of a polar modifier or a competing base (like ammonia or triethylamine) to your eluent can help to reduce tailing by competing for the active sites on the silica gel.[12][14]
Q3: Can I use reversed-phase chromatography for my polar cubane derivative? It doesn't seem to retain on a C18 column.
A3: Poor retention of polar compounds on traditional C18 columns is a well-known limitation.[15] However, you can enhance retention using a few approaches:
-
Ion-Pairing Chromatography: For ionizable polar cubane derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[16][17][18][19][20] The ion-pairing agent forms a neutral complex with your charged analyte, which has a higher affinity for the non-polar stationary phase.
-
Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns designed to have better compatibility with aqueous mobile phases and enhanced retention for polar analytes.[21]
Q4: My polar cubane derivative seems to be decomposing on the chromatography column. How can I confirm this and what can I do to prevent it?
A4: The stability of the cubane cage is generally high, but certain functional groups can make the molecule susceptible to degradation under specific conditions.[2][3][22]
-
TLC Stability Test: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots. This can give you an indication of stability on that particular stationary phase.[13]
-
Inert Conditions: If your compound is sensitive to air or moisture, perform chromatography under an inert atmosphere.
-
Temperature Control: If the decomposition is thermally induced, consider running the chromatography at a lower temperature.
Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
Crystallization Issues
Crystallization is a powerful purification technique for solid compounds, but finding the right conditions can be challenging.[23][24]
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower boiling point solvent. - Use a solvent system where the compound is less soluble. - Try a mixed-solvent system.[10][25] |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent to decrease the solubility.[10] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Impure Crystals | The cooling rate was too fast, trapping impurities. The chosen solvent does not effectively discriminate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or solvent system.[26][27] |
Chromatography Complications
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Stuck at the Origin | The eluent is not polar enough. The compound is irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent.[13] - For silica gel, add a more polar solvent like methanol or a modifier like acetic acid or ammonia.[14] - Switch to a different stationary phase (e.g., alumina, reversed-phase). |
| Co-elution with Impurities | The selectivity of the chromatographic system is insufficient. | - Change the solvent system to alter the selectivity. - Switch to a different stationary phase with a different separation mechanism (e.g., from normal-phase to HILIC).[5] |
| Product Elutes in the Solvent Front | The compound has little to no affinity for the stationary phase. | - On a normal-phase column, this indicates a non-polar compound or an extremely polar eluent. - On a reversed-phase column, this is common for highly polar compounds.[6] Try HILIC or ion-pairing chromatography.[5][16] |
Experimental Protocols
Protocol 1: Step-by-Step Guide to Recrystallization of a Polar Cubane Derivative
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, and mixtures thereof).[25][27] A good solvent will dissolve the compound when hot but not when cold.[23][24]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Workflow for Developing a Flash Chromatography Method for Polar Cubane Derivatives
Caption: Workflow for flash chromatography method development.
Decision-Making Diagram for Purification Strategy
The choice of purification technique is critical and depends on the properties of your specific polar cubane derivative.
Caption: Decision tree for selecting a purification method.
References
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne ISCO. [Link]
-
ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. ResearchGate. [Link]
-
Li, Y., & Fritz, J. S. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3043–3049. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. [Link]
- Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of....
-
MCAT Crash Course. (2023, October 28). Organic Chemistry: Separations & Purifications. YouTube. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Cooper, A. I. (2016). A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages. Chemistry of Materials, 28(17), 5971–5980. [Link]
-
DTIC. (n.d.). Cubane Derivatives for Propellant Applications. DTIC. [Link]
-
YouTube. (2021, August 29). How ion pair reagent works in RPLC?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. (n.d.). Cubane. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
-
Unknown. (n.d.). Experiment 2: Recrystallization. [Link]
-
Unknown. (n.d.). 4. Crystallization. [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2024, August 21). How to synthesize this cubane derivative?. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Zhang, J., et al. (2018). Surprising Stability of Cubane under Extreme Pressure. The Journal of Physical Chemistry Letters, 9(9), 2352-2357. [Link]
-
Reddit. (2022, April 30). Help ! I'm am running a Cubane synthesis and have been doing the bromination step on the cyclopentanone ethyl ketal and cannot for the life of me get the tri bromo ketal to crystallize out ! I have evaporated as much of the solvent out as I can and still nothing please help !. r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Berkeley Science Review. (2016, December 26). The curious case of cubane. [Link]
-
Werna, N. Z., et al. (2023). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. Journal of the American Chemical Society, 145(30), 16474–16480. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
YouTube. (2023, March 18). Finally Had A Cubane Synthesis Breakthrough. [Link]
-
Agilent. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
ResearchGate. (n.d.). Cubanes in Medicinal Chemistry. [Link]
-
Macmillan Group - Princeton University. (2023, March 27). General Access to Cubanes as Benzene Bioisosteres. [Link]
-
Holm, R. H., et al. (2010). Stabilization of 3:1 Site-Differentiated Cubane-Type Clusters in the [Fe4S4]1+ Core Oxidation State by Tertiary Phosphine Ligation: Synthesis, Core Structural Diversity, and S = ½ Ground States. Journal of the American Chemical Society, 132(40), 14064–14077. [Link]
-
MDPI. (n.d.). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The curious case of cubane [berkeleysciencereview.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Cubane - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. waters.com [waters.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. itwreagents.com [itwreagents.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Surprising Stability of Cubane under Extreme Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. community.wvu.edu [community.wvu.edu]
- 25. Reagents & Solvents [chem.rochester.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. athabascau.ca [athabascau.ca]
Technical Support Center: Chromatographic Analysis of Cuban-1-ylmethanol
[1]
Ticket ID: CUB-TLC-001 Subject: Troubleshooting byproduct identification and visualization in Cuban-1-ylmethanol reactions. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.
Executive Summary: The "Invisible" Cage Challenge
Working with Cuban-1-ylmethanol (
The cubane core lacks the
This guide provides the protocols to visualize these "ghost" species and identify specific byproducts based on reaction conditions.
Module 1: Visualization & Detection (The "Eyes")[1]
User Issue: "I spotted my reaction mixture, but the plate looks empty under the UV lamp."
Diagnosis: The cubane cage is UV-transparent at 254 nm.[1] The hydroxymethyl group does not provide sufficient auxochromic shift to make it visible.[1] You are likely missing the product entirely.
Protocol A: The Stain Matrix
Do not rely on UV.[1] You must use chemical staining to visualize the cubane cage and its alcohol functionality.[1]
| Stain Reagent | Sensitivity | Target Functionality | Appearance |
| KMnO₄ (Basic) | High | Alcohols, Aldehydes, Alkenes | Yellow/Brown spots on Purple background.[1] |
| Iodine ( | Moderate | General Organics (Reversible) | Brown spots on Yellow background.[1] |
| p-Anisaldehyde | High | General Organic / Cage | Varies (often Blue/Grey for cubanes upon charring).[1] |
| UV (254 nm) | Low/None | Conjugated Systems | Invisible (unless rearranged to COT/Styrene).[1] |
Critical Note: If you see a strong UV-active spot, it is likely NOT your starting material. It is probable that the cage has opened to form a conjugated system (see Module 2).[1]
Module 2: Reaction-Specific Troubleshooting (The "What")
Identify your byproduct based on the reagents you employed.[1] The high strain of the cubane nucleus allows for specific "forbidden" rearrangements under catalytic conditions.
Scenario A: The Silver/Palladium Catalysis (Cage Rearrangement)
Context: You utilized
-
Mechanism: Metal ions (specifically
) catalyze the bond reorganization of cubane into Cuneane (pentacyclooctane system).[1][2][4][5] This is a thermodynamic sink.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
TLC Signature: Cuneane derivatives are often less polar than the parent cubane due to changes in symmetry and dipole moment.[1]
-
Action: Co-spot with authentic material. If the spot is UV-active, it may be a styrene derivative from further degradation.[1]
Scenario B: Thermal Stress / Rhodium Catalysis
Context: High heat (>150°C) or
-
Mechanism: The cubane cage opens to syn-tricyclooctadiene, which thermally isomerizes to Cyclooctatetraene (COT) derivatives.[1]
-
TLC Signature: COT derivatives are highly conjugated and will be strongly UV active (unlike cubane).[1] They often "streak" due to polymerization or conformational flux.[1]
Scenario C: Oxidation (The Alcohol Group)
Context: Attempting to oxidize the alcohol to aldehyde/acid (e.g., Swern, Dess-Martin).[1] Symptom: Baseline streaking or disappearance of the alcohol spot.[1]
Module 3: Visualization Logic (Decision Trees)
Use the following logic flows to diagnose your TLC plate results.
Diagram 1: The "Ghost Spot" Workflow
How to determine if you have product, byproduct, or nothing.[1]
Caption: Diagnostic workflow for differentiating intact cubane species (UV silent) from rearranged conjugated byproducts (UV active).
Diagram 2: Chemical Fate of Cuban-1-ylmethanol
Understanding where the impurities come from.[1]
Caption: Mechanistic pathways leading to common byproducts. Note that Ag(I) triggers cuneane formation, a common impurity in metal-mediated cubane functionalization.[1]
Module 4: Separation Protocols (The "How")
If you identify byproducts, use these solvent systems to separate them. Cubane derivatives are generally non-polar to moderately polar.[1]
Recommended Solvent Systems ( )
| Target Separation | Solvent System | Rationale |
| Alcohol vs. Non-polar Impurities | 30% EtOAc / Hexanes | The alcohol ( |
| Alcohol vs. Acid (Over-oxidation) | 5% MeOH / DCM (+1% AcOH) | The acid will streak without AcOH.[1] The alcohol moves freely ( |
| General Purification | DCM / Hexanes (Gradient) | Cubanes are highly soluble in DCM.[1] Excellent for removing baseline tars. |
FAQ: Frequently Asked Questions
Q: I used Silver Nitrate (
Q: Can I use
Q: My product spot disappears after a few hours on the plate. A: Cubane derivatives can be volatile (sublime easily) or sensitive to the acidic silica surface over time.[1] Run the TLC immediately after spotting and developing.[1] Do not store plates overnight before visualization.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society.[1][4] Link[1]
-
Tsanaktsidis, J. (2009).[1] The Synthesis of Cubane Derivatives. Australian Journal of Chemistry.[1] Link[1]
-
Lukonina, N. S., et al. (2012).[1] Rearrangements of the Cubane Cage. Russian Chemical Reviews. (Focus on Ag(I) catalyzed cuneane formation).
-
Smith, E., et al. (2023).[1][4][6] Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes.[1][2][3][4][7] Journal of the American Chemical Society.[1][4] Link[1]
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chemrxiv.org [chemrxiv.org]
workup procedures for removing triphenylphosphine oxide from Mitsunobu reactions
Technical Support & Troubleshooting Hub
Welcome to the Mitsunobu Cleanup Center. You are likely here because your NMR spectrum is dominated by the multiplet at 7.5–7.7 ppm, or your product is co-eluting with a stubborn UV-active spot. Triphenylphosphine oxide (TPPO) is the "ghost" of the Mitsunobu reaction—stoichiometric, crystalline, and notoriously difficult to separate.
This guide moves beyond standard textbook advice, integrating recent process chemistry breakthroughs (including the 2017 ZnCl₂ and 2022 CaBr₂ protocols) to provide a self-validating system for TPPO removal.
🛠️ Quick Diagnostic: Which Method Fits Your Reaction?
Before starting a protocol, determine the best path based on your reaction solvent and product stability.
Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on reaction solvent.
Module 1: Chemical Complexation (The "Magic Bullet" Protocols)
These methods rely on Lewis Acid-Base interactions where the oxygen of TPPO binds to a metal salt, forming an insoluble complex that can be filtered off.
Protocol A: The ZnCl₂ Method (Best for Polar Solvents)
Recommended for: Reactions in Ethanol, Ethyl Acetate, or Isopropanol.
The Science: ZnCl₂ forms a 1:2 complex with TPPO [ZnCl₂(TPPO)₂] that precipitates quantitatively from polar organic solvents. This method was optimized by Batesky et al. (2017).
Step-by-Step Workflow:
-
Preparation: If your reaction is in THF or DCM, swap the solvent to Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Reagent: Prepare a 1.8 M solution of ZnCl₂ in warm EtOH.
-
Addition: Add 2.0–3.0 equivalents of the ZnCl₂ solution (relative to the initial amount of TPP used) to your crude mixture.
-
Incubation: Stir vigorously at room temperature for 30–60 minutes. You should see a thick white precipitate form.
-
Troubleshooting: If no precipitate forms, scratch the glass or add a seed crystal of TPPO.
-
-
Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.
-
Wash: Wash the filter cake with a small amount of the reaction solvent.[1]
-
Validation: The filtrate contains your product.[2] The solid cake is the Zn-TPPO complex.
Data Summary:
| Solvent | Removal Efficiency | Notes |
|---|---|---|
| Ethanol | >99% | Optimal solvent. |
| Ethyl Acetate | >95% | Good for extraction workups. |
| Isopropanol | >95% | Effective.[2] |
| THF | <10% | DO NOT USE (Complex is soluble). |
Protocol B: The CaBr₂ Method (Best for THF)
Recommended for: Reactions run in THF where solvent swapping is difficult.
The Science: Unlike ZnCl₂, Calcium Bromide (CaBr₂) forms an insoluble complex with TPPO specifically in ethereal solvents like THF, addressing a major limitation of the Magnesium and Zinc methods.
Step-by-Step Workflow:
-
Setup: Maintain the crude reaction mixture in THF (or 2-MeTHF/MTBE).
-
Addition: Add 2.0 equivalents of finely ground anhydrous CaBr₂ directly to the stirring mixture.
-
Aging: Stir at room temperature for 30 minutes.
-
Filtration: Filter the solids. The complex [CaBr₂(TPPO)ₓ] is removed.
-
Yield Check: This method typically removes 95–98% of TPPO without affecting the product yield.
Protocol C: The MgCl₂ Method (Best for Toluene)
Recommended for: Large scale reactions in non-polar solvents.
The Science: MgCl₂ is cheaper than ZnCl₂ but requires non-polar solvents (Toluene) and heat (or mechanical milling) to be effective.
Step-by-Step Workflow:
-
Solvent: Ensure the reaction is in Toluene.
-
Addition: Add 2.0 equivalents of MgCl₂.
-
Activation: Heat the mixture to reflux for 1 hour OR use a wet-milling setup (if available) to grind the MgCl₂ particles, exposing fresh surface area.
-
Cooling: Cool to room temperature. The complex will precipitate.[3]
Module 2: Physical Separation (The "Old School" Methods)
Protocol D: The Hexane/Ether "Crash Out"
Recommended for: Non-polar products only.
Concept: TPPO is highly soluble in DCM and polar solvents but poorly soluble in Hexanes/Pentane.
-
Concentrate: Evaporate the reaction mixture to a thick oil.
-
Triturate: Add a mixture of Hexanes:Ether (4:1) or pure Hexanes/Pentane.
-
Sonicate: Sonicate the flask to break up the oil. TPPO should crystallize as a white solid.
-
Filter: Filter the supernatant (containing your product) through a silica plug.[4]
-
Elute: Wash the plug with Hexanes/Ether. TPPO will stay at the top of the plug (baseline).
FAQ: Why did my product crash out too?
-
Cause: Your product is too polar.
-
Fix: Switch to Method A (ZnCl₂).
Module 3: Prevention (Alternative Reagents)
If you are tired of performing these workups, consider preventing the issue at the source.
Polymer-Supported TPP (PS-TPP):
-
Workflow: Run the reaction with PS-TPP beads. When finished, filter the reaction.[1][3][4][7] The beads (containing the reacted Phosphine Oxide) are trapped in the filter. The filtrate is pure product.
-
Trade-off: Slower reaction kinetics (heterogeneous) and higher cost per mmol.
Di-tert-butyl azodicarboxylate (DTBAD):
-
While this replaces the azo-reagent (DEAD/DIAD), the byproduct decomposes into volatile gases and acid-labile components, simplifying the other half of the Mitsunobu waste stream.
🧪 Visualizing the Complexation Workflow
Figure 2: Step-by-step workflow for the ZnCl₂ complexation method.
References
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[4] J. Org.[4] Chem.2017 , 82, 9931–9936.[4] Link
-
Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂." Org.[2][4][5][8][9][10] Process Res. Dev.2022 , 26, 1845–1853.[10] Link[10]
-
Dembinski, R. "Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation." Eur. J. Org. Chem.2004 , 13, 2763–2772. Link
-
O'Brien, C. J. et al. "Recycling the Mitsunobu Reaction." Angew.[5][9] Chem. Int. Ed.2013 , 52, 1–6. (Discusses catalytic methods and waste reduction). Link
-
Kerr, W. J. et al. "Polymer-supported triphenylphosphine: application in organic synthesis." Tetrahedron: Asymmetry2009 , 20, 2802.[11] Link[11]
Sources
- 1. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]
- 9. chemistryviews.org [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
common impurities found in commercial Cuban-1-ylmethanol
Welcome to the comprehensive technical support guide for commercial Cuban-1-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and use of this unique chemical entity. Drawing upon established synthetic routes and analytical principles, this guide provides in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my commercial sample of Cuban-1-ylmethanol?
A1: While a definitive, batch-specific impurity profile is best obtained through rigorous analytical testing, the known synthetic pathways for cubane derivatives allow us to predict the most likely process-related impurities. Commercial Cuban-1-ylmethanol is typically synthesized from a cubane precursor bearing a carboxylic acid or ester functionality, which is then reduced. Therefore, impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the multi-step synthesis of the cubane core and subsequent functionalization.
-
Residual Solvents and Reagents: Volatile and non-volatile compounds used during synthesis and purification that are not completely removed.
-
Degradation Products: Impurities that form over time due to storage conditions or exposure to environmental factors.
A more detailed breakdown of these potential impurities is provided in the table below.
Q2: My experiment is giving unexpected results. Could impurities in Cuban-1-ylmethanol be the cause?
A2: Yes, impurities can significantly impact experimental outcomes, especially in sensitive applications like drug development and catalysis. For instance, unreacted cubanecarboxylic acid could alter the pH of a reaction mixture or chelate metal catalysts. The presence of the isomeric impurity, cubane-1,4-dimethanol, could lead to unwanted cross-linking in polymerization reactions. It is crucial to characterize the purity of your Cuban-1-ylmethanol sample, particularly when commencing a new series of experiments or using a new batch of the material.
Q3: What is the expected stability of Cuban-1-ylmethanol and how should it be stored?
A3: The cubane core is known for its high kinetic stability despite its significant ring strain.[1][2] However, the functional groups attached to the cubane can be susceptible to degradation. The primary alcohol in Cuban-1-ylmethanol can undergo oxidation, especially in the presence of air, light, and elevated temperatures. This can lead to the formation of cubanecarbaldehyde and, subsequently, cubanecarboxylic acid.
For optimal stability, it is recommended to store Cuban-1-ylmethanol in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is also advisable for long-term storage.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or product profiles.
Potential Cause: Variability in the purity of the Cuban-1-ylmethanol starting material.
Troubleshooting Steps:
-
Purity Assessment: Before use, assess the purity of your Cuban-1-ylmethanol lot using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Identify Impurities: If impurities are detected, attempt to identify them. Common process-related impurities are listed in the table below.
-
Purification: If the impurity levels are deemed unacceptable for your application, consider purifying the Cuban-1-ylmethanol. Recrystallization or column chromatography are often effective methods.
Issue 2: Unexpected peaks observed in analytical chromatograms (GC-MS, HPLC).
Potential Cause: Presence of process-related impurities or degradation products.
Troubleshooting Steps:
-
Analyze a Blank: Run a blank injection (solvent only) to rule out contamination from the analytical system.
-
Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectrum of the unexpected peak to determine its molecular weight. This can provide clues to its identity.
-
Spiking Experiment: If you have access to potential impurity standards (e.g., cubanecarboxylic acid), perform a spiking experiment to see if the retention time of the unknown peak matches that of the standard.
Common Impurities in Commercial Cuban-1-ylmethanol
| Impurity Category | Specific Impurity | Potential Source |
| Process-Related | Cubanecarboxylic acid | Incomplete reduction of the carboxylic acid precursor. |
| Cubanecarboxylic acid methyl ester | Incomplete reduction of an ester precursor. | |
| Cubanecarbaldehyde | Incomplete reduction or oxidation of Cuban-1-ylmethanol. | |
| Dimerized or oligomerized cubanes | Side reactions during the synthesis of the cubane core. | |
| Cuneane derivatives | Rearrangement of the cubane skeleton, sometimes catalyzed by metal ions.[3] | |
| Residual Solvents | Diethyl ether, Tetrahydrofuran (THF) | Solvents used in the reduction step with LiAlH4.[4] |
| Methanol, Ethanol | Solvents used for esterification or recrystallization.[5] | |
| Toluene, Hexane | Solvents used in chromatography. | |
| Degradation Products | Cubanecarbaldehyde | Oxidation of the primary alcohol. |
| Cubanecarboxylic acid | Further oxidation of cubanecarbaldehyde. |
Experimental Protocols
Protocol 1: Purity Assessment of Cuban-1-ylmethanol by GC-MS
Objective: To determine the purity of a Cuban-1-ylmethanol sample and identify potential volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Cuban-1-ylmethanol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Calculate the area percentage of the main peak corresponding to Cuban-1-ylmethanol.
-
Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).
-
Protocol 2: Purification of Cuban-1-ylmethanol by Column Chromatography
Objective: To remove polar and non-polar impurities from a sample of Cuban-1-ylmethanol.
Methodology:
-
Slurry Preparation:
-
Dissolve the crude Cuban-1-ylmethanol in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent to obtain a dry powder.
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel (e.g., 230-400 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Loading and Elution:
-
Carefully load the dried slurry onto the top of the packed column.
-
Begin elution with the chosen solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified Cuban-1-ylmethanol.
-
Visualizations
Caption: Workflow for assessing and troubleshooting impurities in Cuban-1-ylmethanol.
Caption: Origin of common impurities in the synthesis of Cuban-1-ylmethanol.
References
-
Cubane Derivatives for Propellant Applications. DTIC. [Link]
-
Methanol Certificate of Analysis. Scribd. [Link]
-
Cubanes in Medicinal Chemistry. Request PDF. [Link]
-
Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. National Institutes of Health. [Link]
-
Application of cubane derivatives. University of Bristol. [Link]
-
Cubane. Wikipedia. [Link]
-
(Cuban-1-yl)methanol. PubChem. [Link]
-
Cubane Synthesis. Scribd. [Link]
-
GCMS chromatograms (Rt 5–28 min) of silylated methanol extract from raw... ResearchGate. [Link]
-
A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. National Institutes of Health. [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]
Sources
avoiding unwanted side reactions of the hydroxyl group in Cuban-1-ylmethanol
Introduction
Cuban-1-ylmethanol is a unique building block in medicinal chemistry and materials science, offering a rigid, three-dimensional scaffold. However, the primary hydroxyl group, while a key functional handle, presents significant challenges due to the steric bulk and unique electronic properties of the cubane cage. This guide provides practical, in-depth technical support to help you anticipate and troubleshoot unwanted side reactions, ensuring the successful synthesis of your target molecules.
The highly strained nature of the cubane cage, with its 90° C-C-C bond angles, might suggest instability, but it is kinetically quite stable.[1] The primary challenge often lies not in the cage's stability, but in controlling the reactivity of its substituents. Electron-rich substituents, such as alcohols, can potentially lead to decomposition pathways under certain reaction conditions.[1] This guide will focus on strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with cuban-1-ylmethanol resulting in a complex mixture of unidentified products?
A1: A complex product mixture often points to several potential issues stemming from the unique structure of cuban-1-ylmethanol:
-
Steric Hindrance: The bulky cubane cage can significantly slow down desired reactions, such as SN2 substitutions, allowing slower, undesired side reactions to become competitive.[2][3] For instance, in a Williamson ether synthesis, the alkoxide of cuban-1-ylmethanol may act as a base, promoting elimination reactions of the alkyl halide, especially with secondary or tertiary halides.[4][5]
-
Cage Rearrangement: Under certain conditions, particularly with acid catalysis or the formation of carbocation intermediates, the cubane cage itself can rearrange. For example, the silver(I)-catalyzed rearrangement of a 1,4-disubstituted cubane bearing two hydroxymethyl groups yielded an inseparable mixture of cuneane isomers.[6] Attempted rearrangements of other cubanes with alcohol or bromomethyl groups have led to complex mixtures or Wagner-Meerwein type shifts, forming homocubane derivatives.[6]
-
Decomposition: Cubane derivatives with electron-donating groups like alcohols can be susceptible to decomposition, potentially through the formation of a cubene intermediate which is then stabilized by the oxygen atom.[1]
Q2: I am attempting an esterification with cuban-1-ylmethanol under standard Fischer conditions (acid catalyst, excess carboxylic acid) and observing low yields. What is the likely cause?
A2: Low yields in Fischer esterification of cuban-1-ylmethanol are typically due to steric hindrance. The bulky cubane group impedes the nucleophilic attack of the alcohol onto the protonated carboxylic acid.[2] While the reaction is reversible, forcing the equilibrium towards the product by removing water or using a large excess of one reactant is standard.[7][8] However, with a sterically demanding alcohol, the activation energy for the forward reaction is high, leading to slow reaction rates. To improve yields, consider:
-
More Reactive Carboxylic Acid Derivatives: Instead of a carboxylic acid, use an acyl chloride or anhydride. These are more electrophilic and can react under milder conditions, often with a non-nucleophilic base like pyridine or triethylamine.
-
Coupling Agents: Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine). This approach avoids harsh acidic conditions and activates the carboxylic acid in situ.
Q3: Can I form an ether from cuban-1-ylmethanol using the Williamson ether synthesis?
A3: While possible, the Williamson ether synthesis with cuban-1-ylmethanol is challenging. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk.[4][5][9][10] The cuban-1-ylmethoxide anion is a sterically hindered nucleophile. Therefore, successful synthesis is most likely with unhindered, primary alkyl halides (e.g., methyl iodide, ethyl bromide). Using secondary or tertiary alkyl halides will likely result in low to no yield of the desired ether, with the major product arising from E2 elimination.[4]
Q4: What is the best general strategy to avoid side reactions at the hydroxyl group?
A4: The most robust strategy is to use a protecting group. This involves temporarily converting the hydroxyl group into a less reactive functional group that is stable to the desired reaction conditions. After the reaction is complete, the protecting group is removed to regenerate the alcohol. Given the steric hindrance of cuban-1-ylmethanol, bulky protecting groups are generally recommended.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during reactions with cuban-1-ylmethanol.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky cubane cage physically blocks the approach of reagents to the hydroxyl group or the alpha-carbon, significantly slowing the reaction rate.[2][3] This is especially true for SN2 type reactions. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS to check for slow conversion. Be cautious, as prolonged heating can promote decomposition. 2. Use Less Hindered Reagents: If possible, choose smaller, more reactive reagents. 3. Change Reaction Type: For substitutions, consider conditions that favor an SN1 mechanism if a stable carbocation can be formed without cage rearrangement. However, be aware of the high risk of rearrangement.[6] |
| Poor Nucleophilicity/Basicity | The cuban-1-ylmethoxide, while basic, is a poor nucleophile due to sterics. In reactions where it should act as a nucleophile, its basicity might dominate, leading to side reactions like deprotonation or elimination. | 1. Activate the Electrophile: Instead of relying on the nucleophilicity of the alcohol, activate its reaction partner (e.g., use an acyl chloride instead of a carboxylic acid for esterification). 2. Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) to avoid competition with the desired reaction. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Cage Rearrangement | Acidic conditions or the formation of a carbocation adjacent to the cubane cage can trigger skeletal rearrangements to the thermodynamically more stable cuneane or homocubane systems.[6] | 1. Avoid Strongly Acidic Conditions: Use neutral or basic conditions whenever possible. 2. Avoid SN1 Conditions: Design your synthesis to proceed via SN2 or other non-carbocationic pathways. 3. Protect the Hydroxyl Group: A protected alcohol will not participate in acid-catalyzed rearrangements. |
| Elimination | When using cuban-1-ylmethoxide as a nucleophile with secondary or tertiary alkyl halides, its basicity can lead to E2 elimination as the major pathway.[4] | 1. Use Primary Alkyl Halides: For Williamson ether synthesis, exclusively use methyl or primary alkyl halides/tosylates.[5] 2. Alternative Ether Synthesis: Consider alternative methods like alkoxymercuration-demercuration if you need to form a more complex ether, though this requires an alkene precursor. |
| Self-Condensation (Etherification) | Under acidic conditions, two molecules of cuban-1-ylmethanol can react to form di(cuban-1-ylmethyl) ether. | 1. Use a Protecting Group: This is the most effective solution. 2. Control Stoichiometry: If protection is not feasible, use the alcohol as the limiting reagent and slowly add it to a solution of the other reactant. |
Experimental Protocols & Data
Protecting Group Selection for Cuban-1-ylmethanol
Due to the steric bulk of the cubane moiety, a judicious choice of protecting group is critical. Silyl ethers are often the best choice as their steric profile can be tuned and they are stable under a wide range of conditions.
| Protecting Group | Reagents | Typical Conditions | Deprotection | Stability & Comments |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | DMF, rt, 12-24h | TBAF, THF, rt | Good stability to a wide range of conditions, including chromatography. The workhorse for hindered alcohols. |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole | DMF, rt to 40°C, 24-48h | TBAF, THF, rt | Even more sterically hindered and robust than TBDMS. Use if TBDMS proves labile. Slower to install. |
| MOM (Methoxymethyl) | MOM-Cl, DIPEA | DCM, rt, 12h | Acidic conditions (e.g., HCl in MeOH) | Stable to bases and nucleophiles but cleaved by acid. May be difficult to install on a hindered alcohol. |
| Trityl (Triphenylmethyl) | Tr-Cl, Pyridine | Pyridine, reflux, 24h | Mild acid (e.g., TFA in DCM) | Very bulky, selective for primary alcohols. The extreme steric bulk may make installation challenging. |
Protocol: TBDMS Protection of Cuban-1-ylmethanol
This is an adapted protocol based on standard procedures for sterically hindered primary alcohols.
-
To a solution of cuban-1-ylmethanol (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 Hexanes:EtOAc). The reaction may take up to 24 hours due to steric hindrance.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected cuban-1-ylmethanol.
Visualizations
Decision Workflow for Handling Cuban-1-ylmethanol Reactivity
Caption: Decision tree for planning a reaction with cuban-1-ylmethanol.
General Protection-Reaction-Deprotection Scheme
Sources
- 1. Fundamental studies of methanol synthesis from CO2 hydrogenation on Cu(111), Cu clusters, and Cu/ZnO(000 [[1 with combining macron]] ) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Cuban-1-yl)methanol | 134078-23-2 [sigmaaldrich.com]
- 4. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Reactivity, Catalysis, and Molecular Modeling · Computational Chemistry [compchem.nl]
- 6. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Cuban-1-ylmethanol Derivatives via Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of Cuban-1-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique caged structures. The inherent strain and distinct electronic properties of the cubane core can present specific challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high-purity compounds.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of Cuban-1-ylmethanol derivatives in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question: My Cuban-1-ylmethanol derivative is showing poor separation from non-polar impurities, resulting in overlapping fractions. What should I do?
Answer:
Poor separation of moderately polar compounds like Cuban-1-ylmethanol from non-polar impurities is a frequent challenge. The cubane cage itself is non-polar, while the hydroxyl group provides polarity. This amphiphilic nature can lead to elution profiles that are sensitive to minor changes in the mobile phase.
Causality: The primary cause is often an inappropriate solvent system that does not provide sufficient differentiation in the partitioning of your target compound and the impurities between the stationary and mobile phases.
Solutions:
-
Optimize the Solvent System:
-
Start with a Standard Biphasic System: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1]
-
Fine-Tune the Polarity: If you observe poor separation, systematically decrease the polarity of the mobile phase. For example, if you are using a 30:70 ethyl acetate/hexane mixture, try transitioning to a 20:80 or even a 10:90 mixture. This will increase the retention time of your more polar Cuban-1-ylmethanol, allowing the non-polar impurities to elute first.
-
Consider Alternative Solvents: If adjusting the ratio of your initial solvent system is ineffective, consider replacing ethyl acetate with a solvent that offers different selectivity. Diethyl ether or dichloromethane can alter the interactions with your compound and the silica gel, potentially improving separation.[1]
-
-
Employ Gradient Elution:
-
Start with a very non-polar mobile phase (e.g., 100% hexanes) to elute the highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by slowly introducing a more polar solvent (e.g., ethyl acetate). This gradual change allows for a more effective separation of compounds with small differences in polarity.[2][3]
-
Question: I am experiencing significant tailing of my Cuban-1-ylmethanol derivative peak, leading to broad fractions and poor resolution. What is causing this and how can I fix it?
Answer:
Peak tailing in column chromatography is often indicative of undesirable interactions between the analyte and the stationary phase. For alcohols, this can be particularly problematic on silica gel.
Causality: The acidic nature of standard silica gel can lead to strong hydrogen bonding interactions with the hydroxyl group of your Cuban-1-ylmethanol derivative. This can result in slow desorption kinetics and, consequently, peak tailing. In some cases, the acidic surface can even catalyze degradation or rearrangement of sensitive compounds.
Solutions:
-
Use a Modified Stationary Phase:
-
Neutralized Silica Gel: Pre-treating your silica gel with a base can neutralize the acidic silanol groups. A common method is to wash the silica gel with a solution of triethylamine (1-2%) in your non-polar solvent before packing the column.
-
Alumina: Consider using neutral or basic alumina as your stationary phase. Alumina has different surface properties compared to silica gel and may reduce the strong acidic interactions causing tailing.[4]
-
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), into your eluent can competitively bind to the acidic sites on the silica gel, preventing your Cuban-1-ylmethanol derivative from interacting too strongly.[1]
-
Use a More Polar, Protic Solvent: In some cases, adding a small percentage of an alcohol like methanol or isopropanol to the mobile phase can help to reduce tailing by competing for hydrogen bonding sites on the silica. However, be cautious as this will also significantly increase the eluting power of your solvent system.[1]
-
dot
Caption: Troubleshooting workflow for peak tailing.
Question: My recovery of the Cuban-1-ylmethanol derivative from the column is very low, even though TLC analysis of the crude mixture shows a strong spot. Where is my compound going?
Answer:
Low recovery is a frustrating issue that can arise from several factors, including irreversible adsorption to the stationary phase or degradation during the purification process.
Causality: The highly strained nature of the cubane cage, while kinetically stable, can be susceptible to rearrangement or decomposition under certain conditions, such as prolonged exposure to an acidic environment on the silica gel column. Irreversible adsorption can also occur if the compound has a very high affinity for the stationary phase.
Solutions:
-
Deactivate the Stationary Phase: As mentioned for peak tailing, neutralizing the silica gel with triethylamine can prevent acid-catalyzed degradation of your compound.
-
Run the Column Quickly (Flash Chromatography): Minimizing the time your compound spends on the column can reduce the opportunity for degradation. Use flash chromatography with applied pressure to speed up the elution process.[2]
-
Choose a Less Retentive Stationary Phase: If you suspect irreversible adsorption, consider using a stationary phase with a lower activity grade or a larger pore size.
-
Check for Co-elution with a Non-UV Active Impurity: It is possible that your compound is co-eluting with an impurity that does not visualize under UV light. Ensure you are analyzing your fractions by a secondary method, such as mass spectrometry or by staining your TLC plates with a universal stain like potassium permanganate.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running a column for the purification of Cuban-1-ylmethanol derivatives.
Question: What is the best stationary phase for the purification of Cuban-1-ylmethanol derivatives?
Answer:
For most applications involving the purification of moderately polar organic molecules like Cuban-1-ylmethanol, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[5] However, as discussed in the troubleshooting section, the acidic nature of silica can sometimes be problematic.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | High resolving power, widely available, cost-effective. | Can be acidic, may cause tailing or degradation of sensitive compounds. | General purpose purification of most Cuban-1-ylmethanol derivatives. |
| Neutralized Silica Gel | Reduces tailing and degradation of acid-sensitive compounds. | Requires an extra preparation step. | Derivatives that show tailing or decomposition on standard silica. |
| Alumina (Neutral/Basic) | Good for separating basic compounds and less acidic than silica. | Can be more reactive, lower resolving power for some compounds. | Acid-sensitive derivatives or when silica gel proves ineffective. |
Question: How do I choose the right solvent system for my Cuban-1-ylmethanol derivative?
Answer:
The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate, as this generally translates to good separation on a column.
Experimental Protocol for Solvent System Selection:
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.
-
Initial Screening: Develop the TLC plate in a solvent system of intermediate polarity, such as 30% ethyl acetate in hexanes .
-
Analysis: Visualize the plate under a UV lamp and/or with a chemical stain.
-
Optimization:
-
If the Rf value of your target compound is too high (>0.5), decrease the polarity of the eluent (e.g., move to 20% ethyl acetate in hexanes).
-
If the Rf value is too low (<0.2), increase the polarity of the eluent (e.g., move to 40% or 50% ethyl acetate in hexanes).
-
Test a few different solvent systems to find the one that provides the best separation between your product and any impurities.
-
dot
Caption: Workflow for selecting an optimal solvent system.
Question: What is the correct way to pack a silica gel column for purifying Cuban-1-ylmethanol derivatives?
Answer:
Proper column packing is critical to achieving good separation. A poorly packed column will have channels and cracks, leading to band broadening and inefficient purification. The "slurry method" is generally preferred for achieving a homogenous and well-packed column.[6]
Step-by-Step Protocol for Slurry Packing:
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
Making the Slurry: In a beaker, mix your calculated amount of silica gel with a non-polar solvent (e.g., hexanes) to form a consistent slurry.[6]
-
Pouring the Slurry: Pour the slurry into the column in one continuous motion, if possible.
-
Settling: Gently tap the side of the column to dislodge any air bubbles and help the silica to settle evenly.
-
Adding Sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed from being disturbed during sample and eluent loading.
-
Equilibration: Run your initial, non-polar eluent through the column until the packed bed is stable and no more settling occurs. Never let the column run dry.
References
-
Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. [Link]
-
Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Victoria Department of Chemistry. Column chromatography. [Link]
-
Longdom Publishing. Exploring the Various Types of Column Chromatography. [Link]
-
Khan Academy. Column chromatography. [Link]
-
Bangladesh Journals Online. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
-
RSC Publishing. A practical synthesis of 1,3-disubstituted cubane derivatives. [Link]
-
University of Rochester Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
ResearchGate. (2019, June 11). What are the solvents suitable for running a column of a methanol crude extract?. [Link]
-
MDPI. Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures. [Link]
-
Molnar Institute. Solvent selection in liquid chromatography. [Link]
-
How to run column chromatography. [Link]
Sources
Technical Support Center: Managing Tar Formation in Cubane Synthesis
Topic: Troubleshooting & Optimization of Cubane Synthesis (Dimethyl 1,4-cubanedicarboxylate) Audience: Organic Chemists, Process Engineers, Drug Development Scientists Content ID: CUB-SYN-OPT-001
Executive Summary: The Thermodynamics of "Gunk"
Cubane (
"Tar" in this context is rarely a single compound; it is a complex mixture of:
-
Oligomers: Formed via intermolecular radical coupling during photochemical steps.
-
Ring-Opened Polymers: Resulting from failed Favorskii rearrangements where the strained cage opens rather than contracts.
-
Thermal Decomposition Products: Generated by localized hotspots during exothermic deprotection or neutralization steps.
This guide provides field-proven protocols to minimize these pathways, largely based on the optimized Tsanaktsidis (CSIRO) methodologies which superseded the original Eaton & Cole (1964) routes.
Module 1: The Photochemical Cage Closure
Phase: [2+2] Cycloaddition of endo-2,4-dibromodicyclopentadiene-1,8-dione.[1]
User Issue: "My reaction mixture turned black/opaque during irradiation, and yield is negligible."
Diagnosis: You likely suffered from intermolecular polymerization or inner-filter effects caused by the wrong solvent system or insufficient mixing. The dione intermediate is highly reactive; if it does not cyclize intramolecularly, it will polymerize intermolecularly.
Troubleshooting Protocol
Q1: What solvent system are you using?
-
Incorrect: Benzene, Toluene, or pure Methanol.
-
Correct: Acidic Aqueous Methanol (MeOH/H₂O/H₂SO₄).
-
Mechanism:[2][3][4][5][6][7][8][9][10][11][12] The dione must be converted in situ to its bis-hemiacetal or acetal . The acetal is photochemically active for the cage closure but sterically bulky, which inhibits intermolecular stacking/polymerization.
-
Action: Ensure your solvent is degassed MeOH containing ~5-10% water and catalytic conc. H₂SO₄.
-
Q2: Are you using Batch or Flow Chemistry?
-
Batch Risk: In large batch reactors, "over-irradiation" of the product near the lamp and "under-irradiation" of the bulk leads to degradation products (tars) that coat the lamp well (fouling), blocking UV transmission.
-
Flow Solution: Use a continuous flow photoreactor (e.g., FEP tubing wrapped around a medium-pressure Hg lamp). This ensures uniform residence time and prevents the product from absorbing photons meant for the starting material.
Visualizing the Pathway
Caption: The critical role of acetal protection in preventing intermolecular tar formation during photolysis.
Module 2: The Favorskii Rearrangement
Phase: Double ring contraction of the cage dione to 1,4-cubanedicarboxylic acid.
User Issue: "Upon adding base, the solution boiled violently and solidified into a dark viscous resin."
Diagnosis: This is a classic Favorskii failure . The ring contraction requires a delicate balance. If the temperature spikes or base concentration is too high, the strained cyclopropanone intermediate undergoes ring opening (cleavage) rather than the desired contraction, leading to amorphous polymers.
Troubleshooting Protocol
Q1: How are you adding the base?
-
Incorrect: Dumping solid pellets or adding the entire volume of base at once.
-
Correct: Controlled Addition.
-
Protocol: Heat the cage dione suspension to reflux first, then add the NaOH solution dropwise or in small portions. This ensures the concentration of base never overwhelms the substrate, favoring the intramolecular rearrangement over intermolecular aggregation.
-
Q2: What is your base stoichiometry?
-
Optimization (Tsanaktsidis Rule): Use 25% (w/v) aqueous NaOH , strictly limiting the volume to ≤ 12 mL per gram of dry cage dione.
-
Why? Excess water promotes solubility of the intermediates but dilutes the base too much; too little water causes precipitation of the mono-rearranged salt, which then decomposes. The 25% concentration is the "Goldilocks" zone.
-
Mechanism & Failure Modes[5][7]
Caption: The bifurcation point at the cyclopropanone intermediate determines yield vs. tar.
Module 3: Purification & Recovery
Phase: Isolating the product from the "black gunk".
User Issue: "I have the crude product, but it's brown and sticky. Recrystallization isn't working."
Diagnosis: The "sticky" nature is due to oligomeric impurities acting as a plasticizer. You must remove the bulk tar before attempting crystallization.
Recovery Protocol
-
Charcoal Treatment (The Scavenger Step):
-
Dissolve the crude dimethyl ester in boiling ethyl acetate .
-
Add Activated Charcoal (approx. 10% by weight of crude mass).
-
Reflux for 30 minutes.
-
Filter hot through a Celite pad. The charcoal effectively adsorbs the high-molecular-weight polymeric tars responsible for the color and stickiness.
-
-
Solvent Switch:
-
If ethyl acetate fails to yield crystals, switch to Methanol .
-
Tsanaktsidis Note: The pure diester is highly soluble in hot methanol but crystallizes well upon cooling. Tars generally remain in the methanolic mother liquor.
-
-
Sublimation (Final Polish):
-
For ultra-high purity (>99%), the dimethyl ester can be sublimed at 80-100°C under high vacuum (<0.1 mmHg) . Tars are non-volatile and will remain on the pot floor.
-
Comparison: Eaton (1964) vs. Modern Optimized (CSIRO)
| Feature | Eaton & Cole (Original) | Tsanaktsidis (Modern Optimization) | Impact on Tar |
| Start Material | 2-cyclopentenone | Cyclopentanone ethylene ketal | Modern is cheaper/cleaner. |
| Photolysis Solvent | Methanol (Pure) | Acidic MeOH/H₂O | Acid prevents polymerization. |
| Photolysis Mode | Batch (Hanovia) | Flow / Loop Reactor | Flow reduces over-irradiation. |
| Favorskii Base | 50% KOH (Excess) | 25% NaOH (Controlled) | Controlled base prevents ring opening. |
| Overall Yield | ~12% | ~42-47% | Significant reduction in tar waste. |
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][11] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Tsanaktsidis, J. (1997).[1][10] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189–192. Link
-
Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1][10][11][13][14] Organic Process Research & Development, 17(12), 1503–1509. Link[4][11]
-
Collin, D. E., et al. (2020).[1][13] Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Synthesis, 53(07), 1315-1322. Link
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. publications.tno.nl [publications.tno.nl]
- 8. sciencemadness.org [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. petrolpark.co.uk [petrolpark.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cubane Functionalization & Cross-Coupling
[1]
Topic: Optimizing Catalyst Choice for Cross-Coupling with Cubane Derivatives Analyst: Senior Application Scientist, High-Throughput Experimentation (HTE) Core Status: Active Guide[1]
The "Cubane Constraint": A mechanistic Preface
Before selecting a catalyst, you must understand the failure mode.[1] Cubane (
The Trap: Traditional cross-coupling catalysts (Pd, Ni) often insert into the C-X bond (Oxidative Addition).[1][2] If the metal center "lingers" in this oxidative state, the cubane core undergoes valence isomerization (cage opening) to form cuneane or cyclooctatetraene (COT) derivatives.[1]
The Solution: You must select catalysts that prioritize rapid Reductive Elimination (RE) over
Decision Matrix: Select Your Catalyst System
Do not default to Tetrakis (
Workflow Diagram: Catalyst Selection Logic
Figure 1: Decision tree for selecting the catalytic manifold based on the cubane starting material.[1] Note the divergence between Halide (Pd-mediated) and Acid (Cu/Radical-mediated) pathways.[1]
Protocol A: Suzuki-Miyaura Coupling (From Iodocubane)
Applicability: Attaching aryl/heteroaryl groups to a cubane core.[1][2]
The Challenge
Standard Pd(0)/Pd(II) cycles are too slow. The cubyl-Pd(II)-X intermediate is prone to rearrangement.[1]
The Fix: Bulky Phosphines (Buchwald G3/G4)
You must use Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos).[1]
-
Mechanism: These ligands are electron-rich (facilitating oxidative addition into the strong Cubyl-C bond) and extremely bulky (forcing rapid reductive elimination to relieve steric strain).[1]
-
Precatalysts: Use G3 or G4 precatalysts (e.g., XPhos Pd G4).[1][2] Do not mix Pd(OAc)2 + Ligand in situ; the inconsistent activation period allows cage decomposition.[1][2]
Optimized Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 (2–5 mol%) | Pre-formed active species; prevents induction period decay.[1] |
| Ligand | XPhos (if not using G4) | Cone angle promotes immediate reductive elimination.[1][2] |
| Base | K3PO4 (2.0 equiv) | Milder than alkoxides; prevents base-mediated cage opening.[1][2] |
| Solvent | THF:Water (10:[1][2]1) or Toluene | Biphasic systems often stabilize the boronate species.[1][2] |
| Temp | 60°C – 80°C | High enough for turnover, low enough to stop thermal isomerization.[2] |
Protocol B: Buchwald-Hartwig Amination (From Iodocubane)
Applicability: Creating C-N bonds (Anilines).[1][2]
The Challenge
Amine coupling often requires strong bases (NaOtBu) which can deprotonate the cubane cage (pKa ~42, but lower with EWGs), leading to fragmentation.[1]
The Fix: Base Control & RuPhos
-
Catalyst: RuPhos Pd G4 . RuPhos is the gold standard for secondary amines and prevents
-hydride elimination (though less relevant for cubane, it stabilizes the cycle).[1] -
Base: Switch to Cs2CO3 or K3PO4 . If you must use NaOtBu, add it slowly or at lower temperatures.[2]
Step-by-Step Protocol
-
Charge: Vial with Iodocubane (1.0 equiv), Amine (1.2 equiv), RuPhos Pd G4 (3 mol%), and Cs2CO3 (2.0 equiv).
-
Purge: Evacuate and backfill with Argon (
). Oxygen is fatal to the active Pd species.[2] -
Solvent: Add anhydrous Dioxane (0.2 M concentration).
-
Heat: Stir at 80°C for 4–12 hours.
-
QC Check: Monitor by NMR. Look for olefinic protons (5.5–6.5 ppm).[1][2] If seen, the cage has opened (see Troubleshooting).
Protocol C: Decarboxylative Coupling (From Cubane Acids)
Applicability: Accessing 1,2- or 1,3-substituted cubanes where halides are hard to synthesize.[1] This utilizes the MacMillan or Baran methods.[1][2]
The Pivot: Copper vs. Palladium
For carboxylic acids, do not use Palladium .[1][2]
-
Why? Generating the C-Pd bond from an acid usually requires high temps (Ag salt method) which destroys the cage.[1][2]
-
The MacMillan Insight: Copper (Cu) undergoes slow oxidative addition but rapid reductive elimination.[1][2] This kinetic profile is perfect for cubanes because the metal doesn't "sit" on the cage long enough to trigger rearrangement.[1][2]
Workflow (MacMillan Type)
-
Activation: Convert Cubane-COOH to a Redox Active Ester (RAE) using N-hydroxyphthalimide (NHPI) and DIC.
-
Catalyst: Cu(MeCN)4PF6 (10-20 mol%) + Ligand (Bathophenanthroline).[1][2]
-
Mechanism: The RAE accepts an electron, fragments to a Cubyl Radical , which is captured by Cu(II).[2] The resulting Cu(III) species reductively eliminates faster than the radical can rearrange.[1][2]
Troubleshooting & FAQs
Q1: I see new olefin peaks in my NMR (5.8 - 6.5 ppm). What happened?
A: You have formed Cuneane or Cyclooctatetraene .[1][2]
-
Cause: Your Reductive Elimination (RE) step was too slow. The metal inserted, waited, and the cage rearranged to relieve strain.[1]
-
Fix:
Q2: My reaction stalled at 50% conversion. Should I add more catalyst?
-
If Black/Grey Precipitate: Your Pd crashed out (Pd black).[1][2] Your ligand is insufficient to stabilize the metal.[2] Add free ligand (1:1 ratio to Pd).[1][2]
-
If Solution is Clear: Your oxidative addition is failing.[1][2] Iodocubanes are electron-rich (Csp3); they are sluggish electrophiles.[1][2] Switch to tBuXPhos Pd G4 (more electron-rich Pd center).
Q3: Can I use Nickel (Ni) catalysis?
A: Proceed with extreme caution.
-
Ni(0) is smaller than Pd(0) and inserts faster into C-C bonds.[1][2] Ni is notorious for opening cubane cages (valence isomerization).[1][2]
-
Exception: Photoredox/Ni dual catalysis (MacMillan/Molander styles) can work because the Ni species is high-valent (Ni(III)) and eliminates quickly.[1][2] Do not use standard thermal Ni(cod)2 couplings.[1][2]
Visualizing the Failure Mode (Cage Opening)[1][2]
Figure 2: The kinetic competition between productive coupling and strain-release rearrangement. Bulky ligands bias the system toward the green path.[1]
References
-
MacMillan, D. W. C., et al. (2023).[1][2] "General access to cubanes as benzene bioisosteres."[1][2][3] Nature.[1][2][4]
-
Baran, P. S., et al. (2016).[1][2] "Decarboxylative cross-coupling of redox-active esters."[1][2][5] Angewandte Chemie Int.[1][2] Ed.[1][2]
-
Buchwald, S. L., et al. (2008).[1][2] "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.
-
Eaton, P. E. (1992).[1][2] "Cubane: Starting Materials for the 1990s and the New Century."[1][2] Angewandte Chemie Int.[1][2] Ed.[1][2]
Sources
- 1. youtube.com [youtube.com]
- 2. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of Cuban-1-ylmethanol and adamantylmethanol as scaffolds
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the transition from planar aromatic systems to three-dimensional (3D) saturated scaffolds—often termed "escaping flatland"—is a proven strategy to improve solubility, metabolic stability, and target specificity.
This guide compares two premier 3D scaffolds: Cuban-1-ylmethanol (a cubane derivative) and 1-Adamantylmethanol (an adamantane derivative). While both provide rigid, sp³-rich frameworks, they serve fundamentally different bioisosteric roles.[1][2][3][4][5] Adamantane acts as a bulky, lipophilic "grease ball" often used to fill large hydrophobic pockets or block ion channels. In contrast, cubane serves as a high-fidelity bioisostere of the phenyl ring, offering similar dimensions but with enhanced metabolic stability and a unique electronic profile driven by its immense ring strain (~166 kcal/mol).[1]
Physicochemical Profile
The choice between these two scaffolds often hinges on their impact on lipophilicity (LogP) and solubility. Adamantane is significantly more lipophilic and voluminous, whereas cubane is more compact and polarizable due to the high s-character of its C-H bonds.
Table 1: Comparative Physicochemical Properties
| Property | Cuban-1-ylmethanol | 1-Adamantylmethanol | Implications |
| Structure | Pentacyclo[4.2.0.0²⁵.0³⁸.0⁴⁷]octane core | Tricyclo[3.3.1.1³⁷]decane core | Cubane is a phenyl mimic; Adamantane is a space-filler.[6] |
| Formula | C₉H₁₀O | C₁₁H₁₈O | Adamantane adds more carbon bulk. |
| MW | 134.17 g/mol | 166.26 g/mol | Adamantane adds more mass to the ligand. |
| LogP (Calc) | ~0.8 – 1.2* | ~2.4 – 2.8 | Adamantane drastically increases lipophilicity; Cubane has a moderate effect. |
| C-H Acidity | High (pKa ~40) | Low (Alkane-like, pKa ~50) | Cubane C-H bonds are stronger and more acidic due to s-character.[1][2][4] |
| Metabolic Liability | Low (Resistant to CYP450) | High (Prone to bridgehead hydroxylation) | Cubane protects against metabolic clearance; Adamantane often requires blockage. |
| Geometry | Diagonal dist: 2.72 Å (matches Benzene) | Diameter: ~3.5 Å (Spherical) | Cubane fits in flat aromatic pockets; Adamantane requires globular pockets. |
*Note: LogP values vary by calculation method. The key trend is that Cuban-1-ylmethanol is consistently less lipophilic than its adamantyl counterpart.
Mechanistic Analysis & Scaffold Selection
Cuban-1-ylmethanol: The "Metabolic Armor"
Cubane is a kinetic wonder. Despite its massive strain energy, it is kinetically stable because the orbital symmetry forbids simple ring-opening pathways.
-
Bioisosterism: The distance across the cubane body diagonal (2.72 Å) is nearly identical to the distance across a benzene ring (2.79 Å).[7] This allows Cuban-1-ylmethanol to replace benzyl alcohol moieties without disrupting binding interactions, while eliminating the "metabolic soft spot" of the aromatic ring (e.g., epoxidation or hydroxylation).
-
Electronic Effect: The C-C bonds in cubane are bent (banana bonds), forcing the exocyclic C-H bonds to adopt high s-character (similar to sp² or sp orbitals). This makes the C-H bonds stronger and less susceptible to Hydrogen Atom Transfer (HAT) mechanisms used by Cytochrome P450 enzymes, thereby extending the half-life (
) of the drug.
1-Adamantylmethanol: The "Hydrophobic Anchor"
Adamantane is thermodynamically stable and stress-free.
-
Space Filling: It is a rigid, spherical scaffold. It is ideal for filling large, hydrophobic cavities in receptors (e.g., the M2 proton channel of influenza A, targeted by Amantadine).
-
Lipophilicity: The adamantyl group significantly boosts membrane permeability (P_app) but can lead to solubility issues in aqueous media. It is often used to ferry polar pharmacophores across the Blood-Brain Barrier (BBB).
-
Metabolic Liability: Unlike cubane, the tertiary bridgehead carbons of adamantane are electron-rich and prone to oxidation by CYP450 (specifically CYP3A4), typically yielding 3-hydroxyadamantane derivatives.
Decision Logic: Choosing the Right Scaffold
The following decision tree illustrates the logical flow for selecting between these two scaffolds during Lead Optimization.
Figure 1: Decision matrix for scaffold selection based on binding pocket geometry and ADME requirements.
Experimental Protocols
Protocol A: General Coupling via Steglich Esterification
This protocol is suitable for coupling either scaffold (as the alcohol component) to a carboxylic acid-containing pharmacophore.
-
Why this method? Both scaffolds are acid-sensitive to varying degrees. Adamantane can generate stable carbocations (leading to side reactions) in strong acid. Cubane, while robust, should be shielded from transition metals (Ag, Rh) that catalyze rearrangement. Steglich conditions (DCC/DMAP) are mild and neutral.
Materials:
-
Carboxylic Acid Partner (1.0 equiv)
-
Scaffold: Cuban-1-ylmethanol OR 1-Adamantylmethanol (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and the Scaffold Alcohol (1.1 eq) in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion.
-
Coupling: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of DCC (1.2 eq) in DCM.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.
-
Validation: Monitor by TLC (stain with PMA for adamantane/cubane; they are not UV active unless attached to a chromophore).
-
-
Work-up: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with saturated
, then Brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate).
Protocol B: In Vitro Microsomal Stability Assay
To empirically verify the "Metabolic Armor" claim of cubane vs. adamantane.
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
-
Phosphate Buffer (100 mM, pH 7.4)
Step-by-Step Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final conc.) with Phosphate Buffer and Test Compound (1 µM final conc.) at 37°C for 5 minutes.
-
Control: Include Testosterone (high clearance) and Warfarin (low clearance) as benchmarks.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .-
Expected Result: Cubane analogs typically show
min (High Stability), while unsubstituted adamantane analogs may show min (Moderate/Low Stability) due to hydroxylation.
-
Safety & Handling
-
Cuban-1-ylmethanol: Generally non-toxic in cellular assays. Warning: Avoid heating >150°C in the presence of Ag(I) or Rh(I) salts, as this triggers valence isomerization to cuneane, potentially releasing energy exothermically.
-
1-Adamantylmethanol: Well-tolerated but lipophilic. High systemic exposure of adamantane derivatives can lead to CNS side effects (dizziness, insomnia) due to NMDA receptor antagonism.
References
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Bioisostere for the Benzene Ring. Angewandte Chemie International Edition. Link
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link
-
Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Synthese von hochgespannten polycyclischen Systemen. Angewandte Chemie. Link
-
PubChem Compound Summary. (2024). 1-Adamantanemethanol (CID 64556). National Library of Medicine. Link
-
Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance.[8] Biochemical Pharmacology. Link
Sources
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. opastpublishers.com [opastpublishers.com]
- 5. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Drug Developers: Cuban-1-ylmethanol as a Bioisosteric Replacement for Benzyl Alcohol
In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments—a practice known as bioisosterism—is a cornerstone of drug optimization. Aromatic rings, particularly the phenyl group, are ubiquitous in bioactive molecules but often introduce metabolic liabilities and suboptimal physicochemical properties. The "flat-to-spatio" strategy, which replaces planar aromatic rings with three-dimensional saturated scaffolds, has emerged as a powerful approach to mitigate these issues. This guide provides a detailed comparison between the common benzyl alcohol moiety and its non-classical bioisostere, cuban-1-ylmethanol, offering experimental insights for researchers in drug development.
Cubane, a highly strained yet kinetically stable hydrocarbon, serves as an almost ideal geometric mimic of the benzene ring.[1][2][3][4] Its rigid, three-dimensional structure offers a unique opportunity to escape the "flatland" of aromatic compounds, potentially improving solubility, metabolic stability, and other crucial drug-like properties.[5][6] Benzyl alcohol is a frequent substructure in pharmaceuticals, but the benzylic position is prone to oxidative metabolism.[7] Cuban-1-ylmethanol presents a compelling alternative by replacing the metabolically vulnerable phenyl group with a robust cubane core.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between benzyl alcohol and cuban-1-ylmethanol lies in the nature of the core ring. Benzyl alcohol is built upon a planar, sp²-hybridized benzene ring, while cuban-1-ylmethanol features a saturated, sp³-hybridized cubane cage. This distinction has profound implications for the molecule's shape, electronic properties, and interactions with biological macromolecules.
Caption: Structural representation of Benzyl Alcohol vs. Cuban-1-ylmethanol.
The shift from a planar aromatic to a globular saturated structure directly influences key physicochemical parameters critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Benzyl Alcohol | Cuban-1-ylmethanol | Rationale for Change |
| Molecular Weight ( g/mol ) | 108.14[8][9] | 136.18 | Increased due to the C8 core vs. C6. |
| Calculated logP | 1.10[7][8] | ~1.5 - 2.0 (Est.) | The sp³ character of cubane can reduce lipophilicity compared to a similarly sized aromatic, but the larger carbon count increases it. The net effect is often a modest increase.[10] |
| Aqueous Solubility | 4.29 g/100 mL (25 °C)[7] | Generally Improved | Disruption of planar stacking and improved solvation of the 3D structure often leads to better solubility.[6][10] |
| pKa (Alcohol) | ~15.4[7][8][9] | Expected to be similar | The electronic effect of the cubyl group on the alcohol's acidity is not expected to be drastically different from the phenyl group in this context. |
| Metabolic Stability | Susceptible to oxidation | Generally High | The C-H bonds of the cubane cage are strong and sterically hindered, making them resistant to enzymatic oxidation.[2][4][11] |
In Vitro Metabolic Stability Assessment: An Experimental Protocol
Causality Behind the Experiment: The primary metabolic route for benzyl alcohol involves oxidation of the benzylic carbon to benzoic acid, which is then further processed.[7] This metabolic pathway can lead to rapid clearance of a drug, reducing its half-life and bioavailability. The cubane core, with its high C-H bond dissociation energies and lack of benzylic positions, is hypothesized to be significantly more resistant to this type of metabolism.[5] An in vitro assay using human liver microsomes (HLM), which contain a high concentration of cytochrome P450 enzymes, is the gold standard for assessing this liability.
Protocol: Evaluating Metabolic Stability in Human Liver Microsomes
-
Compound Preparation: Prepare 10 mM stock solutions of benzyl alcohol, cuban-1-ylmethanol, and a positive control (e.g., Dextromethorphan) in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). For "minus-cofactor" controls, add buffer instead of NADPH.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Experimental workflow for the in vitro metabolic stability assay.
Expected Outcome: It is anticipated that benzyl alcohol will show significant depletion over the 45-minute incubation period, indicative of metabolic turnover. In contrast, cuban-1-ylmethanol is expected to remain largely unchanged, demonstrating superior metabolic stability. However, it is important to note that in some specific molecular contexts, the cubane core itself can undergo unexpected oxidation.[12][13]
Implications for Drug Design and Development
The choice between benzyl alcohol and cuban-1-ylmethanol is a trade-off between established chemistry and innovative property modulation.
-
Advantages of Cuban-1-ylmethanol:
-
Improved Metabolic Stability: The primary driver for its use is the potential to block oxidative metabolism, which can lead to a longer in vivo half-life and improved pharmacokinetic profile.[6]
-
Enhanced Solubility: The three-dimensional structure can disrupt crystal lattice packing and improve solvation, often leading to higher aqueous solubility.[6][10]
-
Novel Intellectual Property: Incorporating a unique scaffold like cubane can open up new intellectual property space.
-
-
Considerations and Potential Challenges:
-
Synthetic Accessibility: While synthetic routes to functionalized cubanes have advanced significantly, they remain more complex and costly than those for simple benzene derivatives.[1][14]
-
Biological Activity: The rigid geometry of the cubane may not always be a suitable replacement for the phenyl ring in terms of maintaining binding affinity to the biological target. The loss of potential π-π or cation-π interactions must be considered.
-
Unpredictable Metabolism: While generally stable, the cubane core is not entirely inert, and its metabolism can be context-dependent.[12][13]
-
Conclusion
Cuban-1-ylmethanol represents a valuable and innovative tool for medicinal chemists seeking to overcome the limitations associated with the benzyl alcohol moiety. Its primary advantage lies in its potential to significantly enhance metabolic stability by replacing the vulnerable benzylic position with a robust sp³-hybridized cage. This, coupled with potential improvements in solubility, makes it a compelling bioisostere in drug discovery programs. However, the decision to employ this scaffold must be balanced with considerations of synthetic tractability and the potential impact on target engagement. The experimental protocols outlined in this guide provide a clear framework for objectively evaluating the merits of this "flat-to-spatio" substitution in any given drug candidate.
References
- Current time inform
- General Access to Cubanes as Benzene Bioisosteres.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed.
- Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
- Cubanes in Medicinal Chemistry.
- The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooct
- Genius CUBANE Synthesis by Nobel Laure
- General Access to Cubanes as Benzene Bioisosteres. Princeton University.
- Cubane. Wikipedia.
- Examples of the use of phenyl bioisosteres. (A) Cubane in the...
- Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring. TCI Chemicals.
- Benzyl alcohol. Wikipedia.
- Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres.
- Benzyl Alcohol | C6H5CH2OH | CID 244. PubChem.
- General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ChemRxiv.
- General access to cubanes as benzene bioisosteres.
- Benzyl Alcohol. Common Organic Chemistry.
- Benzyl alcohol metabolism pathway in the body.
- Microsomal Stability. Cyprotex.
- Cubanes in Medicinal Chemistry.
- Benzyl alcohol. Publisso.
- Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.
- metabolic stability in liver microsomes. Mercell.
- Benzyl alcohol. NIST WebBook.
Sources
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl Alcohol [commonorganicchemistry.com]
- 10. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purity Assessment of Cuban-1-ylmethanol Derivatives: A Comparative Technical Guide
Executive Summary: The "Invisible" Scaffold Challenge
Cubane (
Consequently, these molecules are often UV-silent in the standard HPLC detection range (254 nm). Relying on standard HPLC-UV purity data often leads to false positives, where significant non-chromophoric impurities remain undetected.
This guide objectively compares three purity assessment methodologies—qNMR , HPLC-CAD , and GC-MS —to establish a robust quality control framework for these high-value intermediates.
Part 1: The Detection Challenge (The "Why")
The cubane cage is chemically stable but spectroscopically distinct from the phenyl groups it replaces.
-
UV Absorbance: Cubane derivatives typically absorb only in the deep UV (<210 nm). At these wavelengths, common HPLC solvents (Methanol, THF, Formic Acid) exhibit high background absorbance, drastically reducing signal-to-noise ratios.
-
Thermal Stability: While the cubane cage is surprisingly robust (stable >200°C), the hydroxymethyl side chain (
) introduces hydrogen bonding that can lead to peak tailing or thermal degradation in GC injectors if not derivatized.
Decision Matrix: Selecting the Right Method
Figure 1: Analytical decision matrix for cubane derivatives. Note that non-chromophoric derivatives require CAD or qNMR.
Part 2: Comparative Analysis of Methods
Method A: Quantitative NMR (qNMR) – The Gold Standard
Best For: Final compound purity assignment, absolute quantification without reference standards.
qNMR is the superior method for cuban-1-ylmethanol derivatives because it relies on proton counting rather than optical properties. The cubane cage protons typically appear as a distinct multiplet around 3.7–4.3 ppm , usually free from solvent overlap.
-
Pros: Non-destructive; SI-traceable; detects organic solvents, water, and inorganic salts simultaneously.
-
Cons: Low throughput; requires ~10 mg of sample.
Method B: HPLC with Charged Aerosol Detection (CAD)
Best For: Routine reaction monitoring, checking for non-UV active side products.
CAD detects analytes based on mass rather than light absorption. It is "universal" for non-volatile compounds.
-
Pros: High sensitivity for cubanes; gradient compatible; detects impurities that UV misses.
-
Cons: Response is non-linear (requires polynomial curve fitting); destructive.
Method C: GC-MS (Derivatized)
Best For: Assessing residual solvents and starting material (e.g., dimethyl cubane-1,4-dicarboxylate).
Direct injection of alcohols can lead to broad peaks. Silylation (TMS-derivatization) is recommended.
-
Pros: Excellent separation power; mass spectral fingerprinting.
-
Cons: Risk of thermal degradation; not suitable for thermally labile salts.
Part 3: Experimental Protocols
Protocol 1: 1H qNMR Purity Assessment
This protocol ensures <1% error in purity assignment.
Reagents:
-
Solvent: DMSO-
(Preferred over to prevent evaporation errors and improve solubility of polar derivatives). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Ensure IS peaks do not overlap with the cubane cage protons (~4.0 ppm).
Workflow:
-
Weighing: Accurately weigh 10.0 mg (±0.01 mg) of the cubane derivative (
) and 5.0 mg of Internal Standard ( ) into the same vial. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Set to of the slowest relaxing proton (typically 30–60 seconds for quantitative accuracy). -
Scans: 16 or 32 (to ensure S/N > 150).
-
Spectral Width: 20 ppm (to catch all impurities).
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and the specific cubane cage protons.
Calculation:
Protocol 2: HPLC-CAD Method
System: Agilent 1290 Infinity II or Thermo Vanquish with CAD/ELSD.
Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 10 mins.
-
Flow Rate: 1.0 mL/min.[2]
-
Detector Temp (CAD): 35°C (Low evaporation temp preserves semi-volatiles).
Data Interpretation:
Do not assume Area% = Weight% directly without a calibration curve, as CAD response follows a power law (
Part 4: Data Comparison & Performance Metrics
The following table summarizes the performance of each method specifically for Cuban-1-ylmethanol (MW: 134.18 g/mol ).
| Feature | HPLC-UV (210 nm) | HPLC-CAD | 1H qNMR | GC-MS (TMS-Deriv.) |
| Detection Principle | Chromophore Abs. | Particle Charge | Nuclear Spin | Ionization/Mass |
| Cubane Sensitivity | Poor (High Noise) | High | Moderate | High |
| Linearity ( | < 0.90 (at low conc) | > 0.99 (Polynomial) | > 0.999 | > 0.99 |
| Limit of Detection | ~50 µg/mL | ~1 µg/mL | ~100 µg/mL | ~0.1 µg/mL |
| Sample Recovery | Yes (Prep LC) | No (Destructive) | Yes | No |
| Primary Use | Not Recommended | Impurity Profiling | Absolute Purity | Residual Solvents |
Visualizing the qNMR Workflow
Figure 2: qNMR workflow emphasizing the T1 relaxation test to prevent under-quantification.
References
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Benzene Bioisostere: A Case Study with Sunitinib. Angewandte Chemie International Edition.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A.
-
Eaton, P. E. (1992).[5] Cubane: Ausgangsverbindungen für die Synthese von hochsubstituierten C8-Käfigverbindungen. Angewandte Chemie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
Comparative Stability Profiling: Cuban-1-ylmethanol vs. Traditional Linkers in PROTAC Design
Executive Summary
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often the "Achilles' heel," dictating not only the ternary complex geometry but also the molecule's physicochemical properties and metabolic fate. While Polyethylene Glycol (PEG) and alkyl chains remain industry standards, they suffer from oxidative liabilities and poor permeability.
Cuban-1-ylmethanol has emerged as a high-value bioisostere for benzene rings within rigid linkers. It offers improved aqueous solubility (sp³ character) and defined exit vectors. However, contrary to early assumptions of metabolic inertness, recent data suggests the cubane core can act as a unique metabolic substrate.[1]
This guide provides a comparative analysis of Cuban-1-ylmethanol against standard linkers and details the specific stability assays required to validate its inclusion in your PROTAC scaffold.
Part 1: The Cubane Advantage & The Metabolic Reality
To design effective stability assays, one must first understand the chemical behavior of the substrate. Cuban-1-ylmethanol (
Comparative Analysis: Linker Performance Metrics
| Feature | Phenyl Linkers | PEG/Alkyl Linkers | Cuban-1-ylmethanol Linkers |
| Geometry | Planar (2D), Rigid | Flexible, Floppy | Cubic (3D), Rigid |
| Solubility | Poor (Lipophilic) | High (Hydrophilic) | Excellent (Disrupts crystal packing) |
| Plasma Stability | High (unless ester linked) | High | Variable (Dependent on -OH linkage) |
| Metabolic Liability | High (Aromatic hydroxylation) | High (Oxidative chain shortening) | Moderate/Unique (Cage oxidation) |
| Permeability | Moderate | Low (High TPSA) | High (Compact 3D shape) |
The "Senior Scientist" Insight: The Oxidation Trap
Early medicinal chemistry treated cubane as a "metabolic rock." However, recent studies (e.g., in antimalarial series) reveal that CYP450 enzymes can oxidize the cubane C-H bonds. Unlike phenyl rings which undergo epoxidation/hydroxylation leading to ring opening or conjugation, cubane undergoes hydroxylation at the tertiary carbons, potentially destabilizing the cage or creating new reactive metabolites.
Critical Implication for Assays: Your LC-MS/MS method must be tuned to detect +16 Da (Hydroxylation) shifts specifically on the cubane cage, distinct from linker cleavage events.
Part 2: Visualizing the Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of traditional phenyl linkers versus Cuban-1-ylmethanol linkers, guiding the selection of monitoring ions in your assays.
Caption: Comparative metabolic fates. Note that Cubane avoids the reactive arene oxide intermediate common in Phenyl linkers but is susceptible to direct cage hydroxylation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating , utilizing specific controls to distinguish between chemical instability and enzymatic degradation.
Assay A: Plasma Stability (The Linkage Check)
Rationale: Cuban-1-ylmethanol is an alcohol.[2][3] It is frequently incorporated into PROTACs via ester or carbamate linkages. Plasma esterases (carboxylesterases) are the primary threat here, not CYP enzymes.
Materials:
-
Pooled Plasma (Human, Rat, Mouse) – pH adjusted to 7.4.
-
Internal Standard (IS): Tolbutamide or Warfarin.
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
Protocol:
-
Preparation: Prepare a 10 mM stock of the PROTAC in DMSO.
-
Incubation: Spike plasma with PROTAC to a final concentration of 1 µM (0.1% DMSO final).
-
Time Points: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 200 µL of Quenching Solution containing IS. Vortex for 1 min.
-
Separation: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
Validation Criteria:
-
Low Recovery Control: If T=0 recovery is <70%, non-specific binding to plasma proteins is high. Add 0.1% Tween-20 to the quench.
-
Chemical Stability Control: Run a parallel incubation in PBS (pH 7.4). If degradation matches plasma, the issue is chemical hydrolysis, not enzymatic.
Assay B: Microsomal Stability (The Cage Check)
Rationale: This assay tests the susceptibility of the cubane cage to CYP450-mediated oxidation.
Materials:
-
Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
Positive Control: Testosterone (High turnover) and Verapamil (Moderate turnover).
Protocol:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) with PROTAC (1 µM) in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots at 0, 5, 15, 30, 45, and 60 min.
-
Quench: Add 3 volumes of ice-cold ACN + IS.
-
Detection: LC-MS/MS monitoring for Parent [M+H]+ and Metabolites [M+16+H]+.
Data Interpretation (The Cubane Nuance):
-
Scenario 1 (Rapid Loss): If
min, check for "Linker Scission" metabolites (fragments of the PROTAC). -
Scenario 2 (Stable Parent, +16 Peak): If the parent degrades slowly but a +16 Da peak accumulates, the cubane cage is being oxidized . This is generally less toxic than phenyl oxidation but alters the lipophilicity (cLogP) and potentially the ternary complex binding affinity.
Part 4: Workflow Visualization
The following DOT diagram outlines the decision tree for interpreting stability data specifically for Cuban-1-ylmethanol PROTACs.
Caption: Decision matrix for identifying the specific mode of instability in cubane-based PROTACs.
References
-
Williams, C. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
-
Significance: Establishes that while cubane is a bioisostere, it can shift the metabolic "hotspot" to the cubane cage itself.[4]
-
-
Reekie, T. A., et al. (2019).[5] Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Significance: Comprehensive review of cubane synthesis, properties, and stability profiles in drug discovery.
-
Goracci, L., et al. (2020). Metabolism of PROTAC Molecules: Linker Stability and Characterization. Journal of Medicinal Chemistry.
- Significance: Defines the standard protocols for assessing linker cleavage and N-dealkyl
-
Wiesenfeldt, M. P., et al. (2023).[6] General Access to Cubanes as Benzene Bioisosteres.[6][7] Nature.
- Significance: detailed analysis of the physicochemical advantages (solubility) of cubane over benzene.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
